5-Bromo-3-iodo-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFAYUXCRDDBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631069 | |
| Record name | 5-Bromo-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459133-66-5 | |
| Record name | 5-Bromo-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-iodo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Technical Guide to the Regioselective Synthesis of 5-Bromo-3-iodo-1H-indazole
Abstract: 5-Bromo-3-iodo-1H-indazole is a pivotal building block in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics. Its value lies in the orthogonal reactivity of the bromine and iodine substituents, which allows for selective, stepwise functionalization through various cross-coupling reactions. This guide provides an in-depth, technically-focused protocol for the synthesis of this compound from commercially available 5-bromoindazole. We will explore the mechanistic rationale for the C3-regioselective iodination, present a detailed, validated experimental procedure, discuss critical process parameters, and offer troubleshooting insights to ensure high yield and purity. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds.
The Strategic Importance of this compound in Medicinal Chemistry
The indazole motif is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds.[1] Its unique bicyclic structure, comprised of a fused benzene and pyrazole ring, allows it to mimic purine bases and engage in key hydrogen bonding interactions with biological targets.
1.1 The Role of Halogenation: The introduction of halogen atoms onto the indazole core is a cornerstone of modern medicinal chemistry strategy. Halogens, particularly bromine and iodine, serve two primary functions:
-
Modulation of Physicochemical Properties: They can enhance metabolic stability, improve membrane permeability, and increase binding affinity through halogen bonding.
-
Synthetic Handles: They are essential for building molecular complexity. The C-Br and C-I bonds are ideal precursors for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the precise installation of diverse chemical functionalities.[2]
1.2 A Key Building Block: this compound is particularly valuable because the differential reactivity of the C-I bond (more reactive) versus the C-Br bond in palladium-catalyzed couplings allows for a sequential and controlled diversification strategy. This makes it an indispensable intermediate in the synthesis of complex molecules, including potent kinase inhibitors like Axitinib and other targeted cancer therapies.[2]
Synthesis Strategy and Mechanistic Rationale
The direct iodination of 5-bromoindazole presents a regioselectivity challenge. The goal is to exclusively introduce an iodine atom at the C3 position of the pyrazole ring, avoiding substitution on the benzene ring.
2.1 Choosing the Optimal Iodination Reagent: While molecular iodine (I₂) can be used, often in the presence of a base like KOH, N-Iodosuccinimide (NIS) has emerged as a superior reagent for this transformation.[2][3]
Advantages of N-Iodosuccinimide (NIS):
-
Mild Conditions: NIS operates under gentle conditions, preventing the degradation of sensitive functional groups.[4]
-
High Regioselectivity: It demonstrates a strong preference for iodinating the electron-rich C3 position of the indazole ring.[4]
-
Improved Safety and Handling: As a solid, NIS is easier and safer to handle than molecular iodine.
-
Simplified Work-up: The succinimide byproduct is generally easy to remove during purification.
2.2 Mechanistic Insights: Electrophilic Aromatic Substitution The C3-iodination of the indazole ring proceeds via an electrophilic aromatic substitution mechanism.
-
Activation of NIS: In the presence of a base or an acid catalyst, NIS is activated, generating a potent electrophilic iodine species (I⁺).
-
Nucleophilic Attack: The indazole ring is an electron-rich heterocycle. The C3 position is particularly nucleophilic due to the influence of the adjacent nitrogen atoms. This position attacks the electrophilic iodine.
-
Deprotonation/Rearomatization: The resulting intermediate, a Wheland-type complex, is deprotonated by a base in the reaction mixture (or the succinimide anion) to restore aromaticity, yielding the final 3-iodoindazole product.
The presence of the electron-withdrawing bromine atom at the C5 position slightly deactivates the benzene portion of the molecule, further favoring the electrophilic attack on the more electron-rich pyrazole ring at the C3 position.
Experimental Protocol: Synthesis of this compound
This protocol is based on established literature procedures which consistently provide the desired product in good to excellent yields.[2]
3.1 Materials and Reagents:
-
5-Bromo-1H-indazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)
-
Potassium Hydroxide (KOH) (2.0 eq) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
3.2 Detailed Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-indazole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely.
-
Base Addition: Add powdered potassium hydroxide (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. The base acts to deprotonate the indazole, forming a more nucleophilic indazolide anion, which accelerates the reaction.
-
NIS Addition: In a separate container, dissolve N-Iodosuccinimide (1.1 eq) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture at room temperature over 20-30 minutes. An exotherm may be observed; maintain the temperature below 30°C if necessary with a water bath.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃). This step quenches any unreacted iodine and neutralizes the base. A precipitate of the crude product should form.
-
Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The disappearance of the C3-H proton signal (typically around 8.1-8.3 ppm) in the ¹H NMR spectrum is a key indicator of successful iodination.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale & Impact on Yield/Purity |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Provides higher regioselectivity and milder conditions compared to I₂. Using less than 1.1 eq may lead to incomplete reaction; >1.5 eq can lead to di-iodinated byproducts. |
| Base | KOH or K₂CO₃ | Strong bases like KOH deprotonate the indazole N-H, increasing nucleophilicity and reaction rate. K₂CO₃ is a milder alternative. Absence of base results in a much slower reaction.[2][3] |
| Solvent | DMF, Dioxane, THF | Polar aprotic solvents like DMF are excellent for this reaction, solubilizing the reagents and intermediates.[2] THF can also be used, sometimes with bases like potassium tert-butoxide.[2] |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. Heating is generally not required and may increase the formation of impurities. |
| Work-up | Quench with Na₂S₂O₄ / K₂CO₃ | Essential for removing excess iodine, which can color the product, and for neutralizing the reaction mixture before extraction.[3] |
Troubleshooting Common Issues:
-
Incomplete Reaction: Ensure the starting material and solvent are anhydrous. Water can interfere with the base and the iodinating agent. Consider increasing the equivalents of NIS to 1.2-1.3 eq.
-
Low Yield: Check for product loss during work-up. The product has moderate solubility; ensure complete precipitation before filtration. If using extraction, perform multiple extractions with ethyl acetate.
-
Product Discoloration (Pink/Brown): This indicates residual iodine. Ensure a thorough quench with sodium thiosulfate and wash the crude product extensively. A final wash with cold solvent during filtration can also help.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The C3-regioselective iodination of 5-bromoindazole using N-Iodosuccinimide is a reliable, efficient, and scalable method for producing the highly valuable synthetic intermediate, this compound. The protocol detailed in this guide provides a robust foundation for researchers in drug discovery and process development. The orthogonal reactivity of the halogen substituents on the final product offers a gateway to extensive chemical libraries, facilitating the structure-activity relationship (SAR) studies necessary to advance new therapeutic agents from the laboratory to the clinic.
References
5-Bromo-3-iodo-1H-indazole molecular weight and formula
An In-Depth Technical Guide to 5-Bromo-3-iodo-1H-indazole: Synthesis, Properties, and Applications
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere of indole and forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2] Within this important class of molecules, halogenated indazoles such as this compound are of particular interest to researchers and drug development professionals. These halogen atoms provide reactive handles for further chemical modification, making them versatile building blocks in the synthesis of complex molecular architectures and novel therapeutic agents.
This technical guide provides a comprehensive overview of this compound, detailing its core physicochemical properties, a validated synthesis protocol, its significance as a chemical intermediate, and essential safety information.
Core Physicochemical Properties
This compound is a solid material at room temperature, characterized by the following properties.[3][4] The presence of both bromine and iodine atoms on the indazole ring significantly increases its molecular weight and influences its reactivity, making it a valuable precursor for cross-coupling reactions.
| Property | Value | Source(s) |
| CAS Number | 459133-66-5 | [3][4][5] |
| Molecular Formula | C₇H₄BrIN₂ | [3][5][6] |
| Molecular Weight | 322.93 g/mol | [3][4][6] |
| Exact Mass | 321.860229 u | [6] |
| Melting Point | 196 °C | [3] |
| Purity | Typically ≥95% - 98% | [7][8] |
| SMILES | Brc1ccc2c(c1)c(I)n[nH]2 | [7] |
| InChI Key | IBFAYUXCRDDBRD-UHFFFAOYSA-N | [9] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct iodination of 5-bromo-1H-indazole. This method is efficient and yields the desired product in high purity, suitable for subsequent reactions without extensive purification.[3]
Experimental Protocol: Iodination of 5-Bromo-1H-indazole
This protocol outlines the general procedure for the synthesis of this compound from its precursor, 5-bromo-1H-indazole.[3]
Materials:
-
5-bromo-1H-indazole (1.0 eq.)
-
Potassium hydroxide (KOH) (3.0 eq.)
-
Iodine (I₂) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Aqueous Sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
Ice water
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous DMF, add potassium hydroxide (3.0 eq.) and iodine (2.0 eq.) sequentially under a nitrogen atmosphere.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ice water.
-
Extraction: Extract the aqueous layer with ethyl acetate (e.g., 50 mL x 2).
-
Washing: Combine the organic layers and wash sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Result: This procedure yields this compound as a crude product with a high yield (approx. 97.9%), which can often be used in the next step without further purification.[3]
Mechanistic Insights & Rationale
-
Choice of Base (KOH): The indazole N-H proton is acidic. A strong base like KOH is used to deprotonate the indazole at the N1 position, forming an indazolide anion. This anion enhances the nucleophilicity of the indazole ring system.
-
Electrophilic Iodination: The deprotonation activates the ring towards electrophilic substitution. Iodine (I₂) acts as the electrophile. The C3 position of the indazole ring is electron-rich and thus susceptible to electrophilic attack, leading to the introduction of the iodine atom.
-
Solvent (DMF): Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic reaction mechanism without interfering with the strong base.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable building block for organic synthesis, primarily due to the differential reactivity of its two halogen substituents. The iodine at the C3 position is more susceptible to substitution via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the bromine at the C5 position. This allows for selective functionalization of the indazole core, enabling the synthesis of a vast array of complex derivatives.
The broader family of indazole-containing compounds has shown significant promise in pharmaceutical development.[2] For instance, 5-bromo-1H-indazole and its derivatives are utilized as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders and in the investigation of enzyme inhibitors.[10][11] The indazole-3-carboxylic acid scaffold, a related structure, is integral to drugs like Granisetron, a 5-HT₃ receptor antagonist used to treat chemotherapy-induced nausea.[1] Therefore, this compound serves as a critical starting material for creating libraries of novel compounds for screening against various biological targets.
Safety and Handling
As with any chemical reagent, proper handling of this compound is crucial. It is classified as an irritant and should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[5] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[5] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[5] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Storage: Store in a cool (2-8°C), dark place under an inert atmosphere to maintain stability.[4]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 459133-66-5 [m.chemicalbook.com]
- 4. 459133-66-5|this compound|BLD Pharm [bldpharm.com]
- 5. aobchem.com [aobchem.com]
- 6. echemi.com [echemi.com]
- 7. This compound [sobekbio.com]
- 8. 459133-66-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. This compound(459133-66-5) 1H NMR spectrum [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. jk-sci.com [jk-sci.com]
A Comprehensive Technical Guide to the Solubility of 5-Bromo-3-iodo-1H-indazole in Organic Solvents
Abstract
5-Bromo-3-iodo-1H-indazole is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its utility in the synthesis of targeted therapeutics, including kinase inhibitors, is well-documented.[1][2] The successful application of this intermediate in synthetic protocols and its formulation into drug delivery systems are fundamentally governed by its solubility characteristics in various organic media. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound, grounded in its physicochemical properties. It offers a predictive framework for solvent selection and details robust experimental methodologies for precise solubility determination, empowering researchers and drug development professionals to optimize their experimental and developmental workflows.
Introduction: The Strategic Importance of this compound
The indazole scaffold is a privileged motif in drug discovery, with numerous derivatives progressing through clinical trials and entering the market.[2] The specific substitution pattern of 5-bromo and 3-iodo groups on the 1H-indazole core provides two distinct and versatile handles for further chemical elaboration through cross-coupling reactions, such as Suzuki and Heck couplings.[3][4] This dual functionality makes this compound a highly sought-after intermediate for the construction of complex molecular architectures with diverse biological activities.[5][6]
A thorough understanding of the solubility of this compound is paramount. In synthetic chemistry, solubility dictates the choice of reaction solvent, influencing reaction kinetics, yield, and purity. In the realm of drug development, solubility in organic solvents is a critical parameter for formulation, purification, and the preparation of stock solutions for high-throughput screening. This guide aims to bridge the existing knowledge gap by providing a detailed exploration of the factors governing the solubility of this compound and presenting practical, validated protocols for its empirical determination.
Physicochemical Properties: The Foundation of Solubility
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrIN₂ | [7][8][9] |
| Molecular Weight | 322.93 g/mol | [7][8][10] |
| Appearance | Off-white to light yellow solid | [8] |
| Melting Point | 196 °C | [7][8] |
| Predicted Boiling Point | 413.1 ± 25.0 °C | [7][8] |
| Predicted Density | 2.421 ± 0.06 g/cm³ | [7][8] |
| Predicted pKa | 10.78 ± 0.40 | [8] |
The high melting point of this compound suggests strong intermolecular forces in the solid state, primarily hydrogen bonding via the indazole N-H and potential halogen bonding. These forces must be overcome by solvent-solute interactions for dissolution to occur. The presence of both a hydrogen bond donor (N-H) and acceptor (the nitrogen atoms of the pyrazole ring), along with the polarizable bromine and iodine atoms, results in a molecule with a complex polarity profile.
Predictive Framework for Solubility in Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[11][12]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These solvents are excellent hydrogen bond acceptors and have high dielectric constants. They are expected to effectively solvate the polar indazole core, leading to high solubility . The synthesis of this compound is often performed in DMF, indicating good solubility in this solvent.[1][8]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can act as both hydrogen bond donors and acceptors. While they will interact with the indazole ring, the overall large and relatively nonpolar aromatic surface of the molecule may limit very high solubility. Moderate solubility is anticipated.
-
Ester Solvents (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent capable of accepting hydrogen bonds. The synthesis workup often involves extraction with ethyl acetate, suggesting good solubility .[8]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Dichloromethane has been used in a synthesis of 5-bromo-3-iodoindazole, suggesting at least moderate solubility .[1]
-
Ethereal Solvents (e.g., THF, Diethyl Ether): Tetrahydrofuran (THF) is a moderately polar ether that can accept hydrogen bonds. Diethyl ether is significantly less polar. Moderate solubility is expected in THF, while low solubility is likely in diethyl ether.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups of the molecule. Therefore, this compound is expected to have poor solubility in nonpolar solvents. The recrystallization solvent mentioned is ligroine, a nonpolar hydrocarbon mixture, which implies that the compound is sparingly soluble in hot ligroine and poorly soluble at room temperature, a desirable characteristic for recrystallization.[7][8]
Experimental Determination of Solubility: Protocols and Methodologies
For precise and reliable solubility data, experimental determination is essential. The following are validated protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents and is useful for initial solvent screening.
Protocol:
-
Add approximately 10 mg of this compound to a small vial.
-
Add 1 mL of the test solvent in 0.25 mL increments.
-
After each addition, cap the vial and vortex for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
Categorize the solubility as:
-
Very Soluble: Dissolves completely in 0.25 mL.
-
Soluble: Dissolves completely in 1 mL.
-
Sparingly Soluble: A significant portion dissolves, but some solid remains.
-
Insoluble: No apparent dissolution.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Workflow for Shake-Flask Solubility Determination:
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Detailed Protocol:
-
Preparation: Add an excess amount of solid this compound to a screw-capped vial to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the desired organic solvent.
-
Equilibration: Seal the vial and place it in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours to reach equilibrium.
-
Phase Separation: Allow the vial to stand undisturbed until the excess solid has settled. Centrifugation can be used to accelerate this process.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration. The solubility is expressed in mg/mL or mmol/L.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[13]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Use in a well-ventilated area or a chemical fume hood.[13]
-
Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[8][14]
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[10]
Conclusion
This compound is a valuable building block whose effective use is underpinned by a clear understanding of its solubility. This guide has provided a predictive framework based on its physicochemical properties and detailed experimental protocols for accurate solubility determination. By leveraging this information, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating their research and development endeavors. The provided methodologies offer a robust foundation for generating reliable solubility data, a critical component of any comprehensive data package for a chemical intermediate of such strategic importance.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chembk.com [chembk.com]
- 8. This compound CAS#: 459133-66-5 [m.chemicalbook.com]
- 9. aobchem.com [aobchem.com]
- 10. capotchem.cn [capotchem.cn]
- 11. chem.ws [chem.ws]
- 12. youtube.com [youtube.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. 5-BROMO-3-IODO (1H)INDAZOLE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to the Comparative Reactivity of the C-I versus C-Br Bond in 5-Bromo-3-iodo-1H-indazole
Introduction: The Strategic Importance of Functionalized Indazoles
Indazole derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][3] The ability to selectively functionalize the indazole scaffold is paramount for generating molecular diversity and optimizing biological activity. 5-Bromo-3-iodo-1H-indazole is a particularly valuable building block, offering two distinct reactive sites for modification. Understanding the differential reactivity of the C-I and C-Br bonds is crucial for designing efficient and regioselective synthetic strategies. This guide provides a comprehensive analysis of the factors governing this selectivity, with a focus on palladium-catalyzed cross-coupling reactions, and offers practical protocols for researchers in drug development.
The Fundamental Principle: Bond Dissociation Energy and Reactivity
The chemoselectivity in cross-coupling reactions of polyhalogenated substrates is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds.[4] The energy required to cleave a bond directly influences its susceptibility to oxidative addition by a low-valent transition metal catalyst, such as Pd(0), which is often the rate-determining step in the catalytic cycle.[5][6]
The established trend for the BDE of aryl halides is:
C-F > C-Cl > C-Br > C-I [4]
This trend is inversely proportional to the reactivity in most palladium-catalyzed cross-coupling reactions. Consequently, the C-I bond, being the weakest, is significantly more reactive than the C-Br bond.[4][6]
Quantitative Comparison of C-I and C-Br Bond Strengths
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| Aryl C-I | ~213 |
| Aryl C-Br | ~285 |
| Aryl C-Cl | ~327 |
| Aryl C-F | ~485 |
| Data sourced from representative values for aryl halides.[7] |
This significant difference in bond energy (~72 kJ/mol) is the primary reason why palladium catalysts will preferentially undergo oxidative addition into the C-I bond of this compound, leaving the more robust C-Br bond intact.
The Catalytic Cycle: A Mechanistic Look at Selectivity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, generally proceed through a common catalytic cycle. The selective functionalization of the C-I bond in this compound can be understood by examining the key steps of this cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
electrophilic substitution on the 5-Bromo-3-iodo-1H-indazole ring
An In-Depth Technical Guide to Electrophilic Substitution on the 5-Bromo-3-iodo-1H-indazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design. The functionalization of the indazole ring system, particularly through electrophilic substitution, is a critical step in the synthesis of new drug candidates, allowing for the fine-tuning of their pharmacological profiles. This guide provides an in-depth technical exploration of electrophilic substitution on a specifically challenging substrate: this compound.
The presence of two deactivating halogen substituents on the benzene ring of the indazole core presents significant challenges in terms of reactivity and regioselectivity. This document, intended for researchers, scientists, and drug development professionals, will dissect the underlying principles governing these reactions, offer predictive insights into their outcomes, and provide robust experimental protocols.
Part 1: Unraveling the Reactivity of the this compound Core
Electronic Landscape of the Indazole Ring
The 1H-indazole system is an aromatic bicyclic heterocycle, comprising a benzene ring fused to a pyrazole ring. This fusion results in a complex electronic environment. The pyrazole moiety, with its two nitrogen atoms, is electron-rich and generally deactivating towards electrophilic attack on the carbocyclic ring due to its electron-withdrawing nature. However, the lone pair of electrons on the N1 nitrogen can participate in resonance, influencing the electron density of the benzene ring.
The Directing Symphony of Substituents
In electrophilic aromatic substitution, the regioselectivity is dictated by the electronic effects of the substituents already present on the ring.[3] In the case of this compound, we have three key players influencing the reaction: the pyrazole ring, the bromine at C5, and the iodine at C3.
-
The Pyrazole Ring: As a whole, the pyrazole ring is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. This deactivation is a result of the electronegativity of the nitrogen atoms.
-
Bromine at C5: The bromine atom is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate at these positions.[3] In this molecule, the positions ortho to the bromine are C4 and C6, and the position para is not available.
-
Iodine at C3: The iodine atom at the C3 position of the pyrazole ring primarily exerts a deactivating inductive effect on the benzene ring, further reducing its reactivity. Its influence on the regioselectivity of substitution on the benzene ring is less direct than that of the C5-bromo substituent.
Predicting the Sites of Electrophilic Attack
Considering the combined directing effects, the most probable sites for electrophilic attack on the this compound ring are the C4, C6, and C7 positions.
-
C4-position: This position is ortho to the bromine atom and is activated by resonance from the bromine. It is also adjacent to the pyrazole ring.
-
C6-position: This position is also ortho to the bromine atom and is activated by resonance.
-
C7-position: This position is meta to the bromine atom and adjacent to the N1 of the pyrazole ring. While not directly activated by the bromine, its reactivity can be influenced by the overall electronic environment of the ring system.
The interplay of these effects suggests that a mixture of products is possible, with the precise ratio depending on the specific electrophile and reaction conditions. Steric hindrance can also play a role, potentially disfavoring substitution at the more hindered C4 and C6 positions.[4]
Part 2: Key Electrophilic Substitution Reactions and Protocols
The following sections provide detailed protocols for key electrophilic substitution reactions on the this compound ring. It is important to note that due to the highly deactivated nature of the substrate, harsh reaction conditions may be required, and yields may be moderate. These protocols are based on established methods for related halogenated indazoles and may require optimization for this specific substrate.
Nitration
Nitration introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group for further transformations.
Causality Behind Experimental Choices: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is necessary to overcome the deactivation of the ring.
Experimental Protocol: Nitration of this compound
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the nitrated isomers.
Halogenation (Bromination)
Further halogenation of the ring can provide valuable synthetic handles for cross-coupling reactions.
Causality Behind Experimental Choices: N-Bromosuccinimide (NBS) is a mild and selective brominating agent. The use of a strong acid catalyst, such as sulfuric acid, is often necessary to activate the deactivating ring towards bromination.
Experimental Protocol: Bromination of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, forming a ketone. This reaction is notoriously difficult on highly deactivated rings.[5]
Causality Behind Experimental Choices: A strong Lewis acid catalyst, such as aluminum chloride (AlCl3), is essential to generate the highly reactive acylium ion from an acyl chloride or anhydride. A stoichiometric amount of the catalyst is typically required as it complexes with the product ketone.[5]
Experimental Protocol: Friedel-Crafts Acylation of this compound
-
To a suspension of anhydrous aluminum chloride (AlCl3) (2.5 eq) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add the acyl chloride (1.2 eq) dropwise.
-
Stir the mixture for 15 minutes to form the acylium ion complex.
-
Add the this compound (1.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to 0 °C and quench by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Part 3: Mechanistic Insights and Predictive Modeling
Visualizing the Reaction Pathways
The regioselectivity of electrophilic substitution can be rationalized by examining the stability of the intermediate arenium ions (sigma complexes). The more stable the intermediate, the more favored the corresponding reaction pathway.
Caption: Arenium ion intermediates for electrophilic attack at C4, C6, and C7.
Attack at the C4 and C6 positions allows for a resonance structure where the positive charge is adjacent to the bromine atom, which can stabilize the charge through lone pair donation. This suggests that substitution at C4 and C6 is electronically favored over C7.
The Role of Computational Chemistry
While beyond the scope of this guide to detail extensively, it is worth noting that computational methods, such as Density Functional Theory (DFT) calculations, can provide valuable predictive insights into the regioselectivity of these reactions.[6][7] These calculations can model the electron density of the starting material and the relative energies of the possible intermediates, offering a more quantitative prediction of the reaction outcome.
Part 4: Data Summary and Characterization
Tabulated Data of Potential Reactions
The following table summarizes the expected reactions, typical conditions, and predicted major products.
| Reaction | Reagents | Conditions | Predicted Major Product(s) |
| Nitration | Conc. HNO3, Conc. H2SO4 | 0 °C to room temperature | 5-Bromo-3-iodo-4-nitro-1H-indazole and/or 5-Bromo-3-iodo-6-nitro-1H-indazole |
| Bromination | NBS, Conc. H2SO4 (cat.) | Room temperature | 5,7-Dibromo-3-iodo-1H-indazole or 5,6-Dibromo-3-iodo-1H-indazole |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | Reflux | 4-Acyl-5-bromo-3-iodo-1H-indazole and/or 6-Acyl-5-bromo-3-iodo-1H-indazole |
Spectroscopic Characterization
Confirmation of the structure of the reaction products is crucial. The following spectroscopic techniques are indispensable for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The position of the new substituent on the benzene ring can be determined by analyzing the coupling patterns and chemical shifts of the remaining aromatic protons. For example, the introduction of a substituent at C4 would lead to two doublets in the aromatic region for the C6 and C7 protons.[8][9]
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring will be altered upon substitution, providing further evidence for the position of the new group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of the product by providing a highly accurate mass measurement.
Conclusion
Electrophilic substitution on the this compound ring is a challenging yet feasible endeavor for the synthetic chemist. A thorough understanding of the electronic effects of the substituents and the inherent reactivity of the indazole core is paramount for predicting and controlling the regioselectivity of these reactions. While the deactivating nature of the halogen atoms necessitates forcing conditions, the protocols and principles outlined in this guide provide a solid foundation for the successful functionalization of this important heterocyclic scaffold. The strategic introduction of new functional groups through electrophilic substitution opens up a vast chemical space for the development of novel indazole-based therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound(459133-66-5) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Halogenated Indazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The indazole scaffold represents a privileged structure in medicinal chemistry, and the strategic incorporation of halogens has emerged as a powerful tool to modulate the biological activity of these derivatives. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of halogenated indazole derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of novel halogenated indazole-based therapeutics.
Introduction: The Indazole Scaffold and the Power of Halogenation
Indazole, a bicyclic heteroaromatic compound, has garnered significant attention in drug discovery due to its versatile pharmacological profile.[1][2][3] The indazole nucleus is a key pharmacophore in several approved drugs, including the antiemetic granisetron and the anticancer agent axitinib.[1] Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy.[4] The unique physicochemical properties of halogens—such as their size, electronegativity, and ability to form halogen bonds—can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for biological targets.[4] In the context of indazole derivatives, halogenation has been shown to be a critical determinant of their biological activity, often leading to significant improvements in potency and selectivity.[5]
Anticancer Activity of Halogenated Indazoles: Targeting Key Oncogenic Pathways
Halogenated indazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of human cancer cell lines.[6][7] Their mechanisms of action are often centered on the inhibition of key proteins involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Kinase Inhibition and Induction of Apoptosis
A primary mechanism through which many halogenated indazoles exert their anticancer effects is the inhibition of protein kinases.[2][3] Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8][9][10] Halogenated indazoles have been shown to target various kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR, a key regulator of angiogenesis, is a common mechanism for indazole-based anticancer drugs like axitinib.
-
Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers, and halogenated indazoles have been developed as potent FGFR inhibitors.[3]
-
Extracellular Signal-Regulated Kinase (ERK): The ERK signaling pathway is a critical regulator of cell proliferation, and its inhibition by indazole amides has shown promise in cancer therapy.[11]
Beyond kinase inhibition, halogenated indazoles can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of pro- and anti-apoptotic proteins.
Below is a diagram illustrating the general mechanism of kinase inhibition by a hypothetical halogenated indazole derivative.
Caption: Kinase inhibition by a halogenated indazole derivative.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of halogenated indazoles is highly dependent on the nature and position of the halogen substituent. Key SAR observations include:
-
Position of Halogenation: Halogen substitution at different positions on the indazole ring can significantly impact potency and selectivity. For instance, in a series of ERK1/2 inhibitors, the substitution pattern on the indazole core was found to be crucial for high inhibitory activity.[11]
-
Type of Halogen: The nature of the halogen atom (F, Cl, Br, I) influences activity. For example, the presence of a chlorine substituent at the 5-position of an indole ring (a related heterocyclic scaffold) was shown to improve both the potency and cancer selectivity of the compounds.[5]
-
Multi-halogenation: The introduction of multiple halogen atoms can further enhance anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[12][13][14]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the halogenated indazole derivatives in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Self-Validating System: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay. The positive control ensures that the assay can detect a cytotoxic effect, while the vehicle control provides a baseline for 100% cell viability.
Anti-inflammatory Activity of Halogenated Indazoles: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Halogenated indazole derivatives have emerged as promising anti-inflammatory agents, with some compounds demonstrating efficacy comparable to or greater than established nonsteroidal anti-inflammatory drugs (NSAIDs).[15][16][17]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) and Pro-inflammatory Cytokines
The anti-inflammatory effects of halogenated indazoles are primarily attributed to their ability to inhibit key mediators of the inflammatory response:
-
Cyclooxygenase (COX) Enzymes: Indazole derivatives have been shown to inhibit COX-2, the inducible isoform of the COX enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[16][17] Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[18]
-
Pro-inflammatory Cytokines: These compounds can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), which play a central role in orchestrating the inflammatory cascade.[16][17]
The following diagram illustrates the anti-inflammatory mechanism of a halogenated indazole derivative.
Caption: Anti-inflammatory mechanism of halogenated indazoles.
Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
Several in vitro assays are available to determine the inhibitory activity of compounds against COX enzymes. A common method is a colorimetric inhibitor screening assay.[18][19][20]
Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[20]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, and a colorimetric substrate solution (e.g., TMPD).
-
Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add different concentrations of the halogenated indazole derivatives to the inhibitor wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.
-
Incubation: Incubate the plate for a short period (e.g., 5 minutes) at room temperature.
-
Initiation of Reaction: Add the colorimetric substrate solution followed by arachidonic acid to initiate the reaction.
-
Absorbance Reading: Immediately read the absorbance at 590 nm using a microplate reader at multiple time points.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
Self-Validating System: The use of a standard COX-2 inhibitor as a positive control is essential to validate the assay's performance and to provide a benchmark for the potency of the test compounds.
Antimicrobial Activity of Halogenated Indazoles: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Halogenated indazole derivatives have shown promising antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[7][21][22][23]
Mechanism of Action
The precise mechanisms of antimicrobial action for many halogenated indazoles are still under investigation. However, proposed mechanisms include:
-
Inhibition of Essential Enzymes: Some derivatives may inhibit enzymes that are crucial for microbial survival, such as DNA gyrase or lanosterol-14α-demethylase in fungi.[1]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of halogenated compounds may facilitate their interaction with and disruption of microbial cell membranes.
-
Generation of Oxidative Stress: Similar to their anticancer effects, some compounds may induce the production of reactive oxygen species (ROS) within microbial cells, leading to cellular damage and death.[7][22]
Structure-Activity Relationship (SAR) Insights
-
Halogenation Pattern: The number and position of halogen atoms are critical for antimicrobial activity. For instance, multi-halogenated indoles have been shown to exhibit enhanced antibacterial and antibiofilm activity against Staphylococcus aureus.[7][22][24]
-
Bulky Halogens: The presence of bulkier halogens like bromine and iodine can enhance antibacterial potency.[24]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26][27] The broth microdilution method is a standard technique for determining MIC values.
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.[25]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the halogenated indazole derivatives in a 96-well microtiter plate containing broth.[28]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[27]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[27][28]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[25]
Self-Validating System: The growth control well must show distinct turbidity, and the sterility control well must remain clear for the results to be valid.
Data Presentation: A Comparative Overview
To facilitate the comparison of the biological activities of different halogenated indazole derivatives, it is essential to present quantitative data in a clear and structured format.
Table 1: Anticancer Activity of Representative Halogenated Indazole Derivatives
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Example-1 | 5-Chloro | A549 (Lung) | 2.5 | Fictional |
| Example-2 | 6-Bromo | MCF-7 (Breast) | 1.8 | Fictional |
| Example-3 | 4,6-Dichloro | HCT116 (Colon) | 0.9 | Fictional |
Table 2: Anti-inflammatory Activity of Representative Halogenated Indazole Derivatives
| Compound ID | Halogen Substitution | Assay | IC50 (µM) | Reference |
| Example-4 | 7-Fluoro | COX-2 Inhibition | 5.2 | Fictional |
| Example-5 | 5-Bromo | TNF-α Release | 8.1 | Fictional |
Table 3: Antimicrobial Activity of Representative Halogenated Indazole Derivatives
| Compound ID | Halogen Substitution | Microorganism | MIC (µg/mL) | Reference |
| Example-6 | 3-Iodo | S. aureus | 16 | Fictional |
| Example-7 | 5,7-Dichloro | E. coli | 32 | Fictional |
| Example-8 | 6-Bromo | C. albicans | 8 | Fictional |
Conclusion and Future Directions
Halogenated indazole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of halogens provides a powerful means to fine-tune their pharmacological properties, leading to the development of potent and selective agents for the treatment of cancer, inflammation, and infectious diseases. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers in the field. Future research should continue to explore novel halogenation patterns, investigate detailed mechanisms of action, and optimize the pharmacokinetic and safety profiles of these compounds to facilitate their translation into clinically effective therapeutics. The integration of computational modeling and advanced screening technologies will undoubtedly accelerate the discovery of the next generation of halogenated indazole-based drugs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. inits.at [inits.at]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro [bio-protocol.org]
- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. academicjournals.org [academicjournals.org]
- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 21. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]
- 24. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio.libretexts.org [bio.libretexts.org]
- 26. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. microbe-investigations.com [microbe-investigations.com]
- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
5-Bromo-3-iodo-1H-indazole: A Strategic Heterocyclic Building Block for Complex Molecule Synthesis
Abstract
This in-depth technical guide explores the synthesis, reactivity, and application of 5-Bromo-3-iodo-1H-indazole, a versatile heterocyclic building block. The strategic placement of two distinct halogen atoms at the C3 and C5 positions, each with differential reactivity, makes this scaffold an invaluable tool for the modular and sequential synthesis of complex organic molecules. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this reagent's potential, including detailed experimental protocols and mechanistic insights into its application in modern synthetic chemistry, particularly in the construction of pharmaceutical lead compounds.
Introduction: The Privileged Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to indole, a ubiquitous motif in biologically active natural products and pharmaceuticals, allows it to act as a bioisostere, engaging with similar biological targets.[2] Indazole-containing compounds have demonstrated a wide array of pharmacological activities, including potent inhibition of protein kinases and poly(ADP-ribose) polymerase (PARP), leading to the development of successful therapeutics for oncology and other diseases.[2][3][4]
The utility of the indazole core is greatly enhanced by its functionalization. The introduction of substituents at various positions on the bicyclic ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can optimize its biological activity, selectivity, and pharmacokinetic profile. Among the myriad of functionalized indazoles, dihalogenated derivatives, such as this compound, have emerged as exceptionally powerful synthetic intermediates.
Physicochemical Properties and Characterization
This compound is a stable, solid organic compound. A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 459133-66-5 | [5] |
| Molecular Formula | C₇H₄BrIN₂ | [5] |
| Molecular Weight | 322.93 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | [6] |
| Melting Point | 196 °C | [7] |
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine and iodine atoms. For the related 6-bromo-3-iodo-1H-indazole, the following peaks are observed in DMSO-d6: δ 13.62 (s, 1H), 7.82 (d, J = 1.5 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), 7.33 (dd, J = 8.6, 1.6 Hz, 1H).[6] |
| ¹³C NMR | The carbon NMR spectrum will display signals for the seven carbon atoms of the indazole core. The carbons directly attached to the halogens (C3 and C5) will exhibit characteristic chemical shifts. For the analogous 5-iodo-3-phenyl-1H-indazole, key chemical shifts in CDCl₃ include signals at δ 144.75, 140.51, and 84.70.[8] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. For 6-bromo-3-iodo-1H-indazole, the [M+H]⁺ ion is observed at m/z 322.9.[6] The isotopic pattern will be characteristic of a molecule containing one bromine and one iodine atom. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the indazole ring (typically around 3100-3400 cm⁻¹) and C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹). |
Synthesis of this compound
The most common and efficient synthesis of this compound starts from the commercially available 5-bromo-1H-indazole. The synthesis involves a direct iodination at the C3 position of the indazole ring.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[7]
-
Reaction Setup: To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (3.0 eq.) under a nitrogen atmosphere.
-
Iodination: Stir the mixture at room temperature until the 5-bromo-1H-indazole has fully dissolved and deprotonation is complete. To this solution, add a solution of iodine (I₂) (2.0 eq.) in DMF dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product. The product can be further purified by column chromatography or recrystallization if necessary.
Reactivity and Strategic Application in Cross-Coupling Reactions
The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker than the C-Br bond, leading to a higher propensity for oxidative addition to a palladium(0) catalyst. This reactivity difference allows for selective functionalization at the C3 position while leaving the C5 bromine atom intact for subsequent transformations.
Caption: Sequential functionalization strategy using this compound.
This sequential cross-coupling approach is a powerful strategy for the rapid generation of diverse libraries of indazole derivatives for structure-activity relationship (SAR) studies in drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be performed selectively at the C3 position.
This protocol is based on established methods for Suzuki coupling of haloindazoles.[9][10]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 2-12 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups in medicinal chemistry.
This protocol is adapted from literature procedures for Sonogashira couplings on similar substrates.[6]
-
Reaction Setup: To a degassed solution of this compound (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a suitable solvent such as DMF or a mixture of triethylamine and DMF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%) and a copper(I) co-catalyst like copper(I) iodide (CuI) (5-10 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous ammonium chloride to remove the copper catalyst. The organic layer is then further washed, dried, and concentrated. The product is purified by column chromatography.
Heck Reaction
The Heck reaction allows for the formation of carbon-carbon bonds between the indazole core and an alkene.
This protocol is based on established Heck reaction conditions.[11][12]
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂) (5 mol%), and a phosphine ligand (e.g., PPh₃) (10 mol%) in a polar aprotic solvent like DMF or acetonitrile.
-
Base Addition: Add a base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) (2.0 eq.).
-
Reaction Conditions: Heat the mixture at 80-120 °C for several hours.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The organic extracts are washed, dried, and concentrated, followed by purification via column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of various aminoindazoles.
This protocol is adapted from general procedures for Buchwald-Hartwig amination.[13][14]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., XPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Solvent Addition: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture at 80-110 °C for 4-24 hours.
-
Work-up and Purification: After cooling, quench the reaction carefully, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, concentrated, and the product is purified by column chromatography.
Applications in Drug Discovery and Development
The indazole scaffold is a cornerstone in the design of kinase and PARP inhibitors. The ability to selectively and sequentially functionalize the indazole core using building blocks like this compound is crucial for the synthesis of these complex therapeutic agents.
Synthesis of Tyrosine Kinase Inhibitors
Many tyrosine kinase inhibitors feature a substituted indazole core. For example, Axitinib, a potent VEGFR inhibitor, contains a 3,6-disubstituted indazole. While the exact commercial synthesis routes are proprietary, the methodologies described above are directly applicable to the synthesis of such compounds.[1][3][15] The sequential functionalization of a dihaloindazole allows for the introduction of the requisite side chains at the C3 and C6 (or C5) positions.
Synthesis of PARP Inhibitors
PARP inhibitors, such as Niraparib, also incorporate a functionalized indazole scaffold.[2][3] The synthesis of these molecules often relies on the strategic introduction of substituents onto the indazole ring to achieve optimal binding to the PARP enzyme. The use of dihalogenated indazoles provides a convergent and flexible approach to these targets.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its key attribute is the differential reactivity of the iodo and bromo substituents, which enables selective and sequential functionalization of the indazole core. This feature, combined with the biological significance of the indazole scaffold, makes it an indispensable tool for researchers in medicinal chemistry and drug development for the efficient construction of complex, biologically active molecules. The protocols and mechanistic insights provided in this guide are intended to empower scientists to fully leverage the synthetic potential of this powerful heterocyclic building block.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. This compound CAS#: 459133-66-5 [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 5-bromo-1H-indazole(53857-57-1) 1H NMR spectrum [chemicalbook.com]
- 12. soc.chim.it [soc.chim.it]
- 13. jk-sci.com [jk-sci.com]
- 14. aobchem.com [aobchem.com]
- 15. 459133-66-5|this compound|BLD Pharm [bldpharm.com]
A Technical Guide to the Discovery of Novel Kinase Inhibitors Leveraging the 5-Bromo-3-iodo-1H-indazole Scaffold
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space explored for kinase inhibition, the indazole core has been identified as a "privileged scaffold".[1][2] Its unique structural and electronic properties, including its ability to act as a versatile hydrogen bond donor and acceptor, allow it to effectively mimic the adenine region of ATP, anchoring inhibitors within the kinase hinge region. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic use of a specific, highly functionalized indazole building block, 5-Bromo-3-iodo-1H-indazole , in the discovery of novel kinase inhibitors.
The strategic placement of orthogonal halogen atoms—a bromine at the 5-position and an iodine at the 3-position—renders this scaffold a powerful platform for controlled, site-selective diversification through various cross-coupling reactions. This dual functionality allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) to achieve potent and selective kinase inhibition.
The Strategic Advantage of this compound
The utility of this compound stems from the differential reactivity of the C-I and C-Br bonds in metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)) than the C-Br bond. This reactivity difference enables selective functionalization at the 3-position while leaving the 5-position intact for subsequent modifications. This sequential functionalization is a cornerstone of building molecular complexity and optimizing pharmacological properties.
Typical Synthetic Workflow Logic
The general strategy involves an initial coupling reaction at the C3-iodo position, followed by a second coupling at the C5-bromo position. This approach allows for the introduction of a variety of substituents to probe different regions of the kinase active site.
References
Methodological & Application
Application Notes and Protocols for the Regioselective Suzuki Coupling of 5-Bromo-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-3 Arylated Indazoles
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its versatile structure allows for substitution at various positions, profoundly influencing its biological activity. The selective introduction of aryl groups at the C-3 position, in particular, has been a key strategy in the development of therapeutic agents, including kinase inhibitors for oncology. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely adopted method for forging carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[1]
This document provides a detailed guide to the Suzuki-Miyaura coupling of 5-Bromo-3-iodo-1H-indazole, a dihalogenated building block offering the potential for selective functionalization. Understanding the principles of regioselectivity and optimizing reaction conditions are paramount for the successful synthesis of 3-aryl-5-bromo-1H-indazoles, which can serve as versatile intermediates for further chemical exploration in drug discovery programs.
Mechanistic Insights: Achieving Regioselectivity
The successful implementation of a Suzuki coupling with a dihalogenated substrate like this compound hinges on the differential reactivity of the carbon-halogen bonds. The key to achieving regioselective coupling at the C-3 position lies in the inherent differences in bond strength between the C-I and C-Br bonds. The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle.[2] The generally accepted reactivity trend for organohalides in Suzuki coupling is: R-I > R-Br > R-Cl.[3][4]
This disparity in reactivity allows for the selective activation of the C-3 iodo group, leaving the C-5 bromo group intact for subsequent transformations. This selective approach provides a strategic advantage in the synthesis of complex molecules, enabling a stepwise introduction of different substituents.
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Recommended Protocol for Selective C-3 Arylation
This protocol is designed as a robust starting point for the selective Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization of specific parameters may be necessary for different boronic acids or for scaling up the reaction.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 - 0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,2-Dimethoxyethane (DME) or a mixture of 1,4-Dioxane and Water (e.g., 4:1)
-
Anhydrous, deoxygenated solvent
-
Inert gas (Argon or Nitrogen)
Experimental Workflow Diagram
References
Application Notes and Protocols for the N-alkylation of 5-Bromo-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of 5-Bromo-3-iodo-1H-indazole, a critical heterocyclic scaffold in medicinal chemistry. The regioselective introduction of alkyl groups at the N1 and N2 positions of the indazole core is a pivotal strategy in drug discovery for modulating pharmacological activity. This document elucidates the causal factors governing regioselectivity, offering field-proven insights into the strategic selection of bases, solvents, and alkylating agents to achieve desired synthetic outcomes. Detailed, step-by-step protocols for achieving selective N1- and N2-alkylation are presented, alongside a comparative data summary and workflow diagrams to ensure procedural clarity and reproducibility.
Introduction: The Strategic Importance of N-Alkylated Indazoles
The indazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The functionalization of the indazole ring, particularly at the N1 and N2 positions, is a cornerstone of structure-activity relationship (SAR) studies. The regiochemistry of N-alkylation profoundly influences the molecule's spatial arrangement, hydrogen bonding capacity, and metabolic stability, thereby directly impacting its interaction with biological targets.
However, the synthesis of N-alkylated indazoles is often complicated by the presence of two nucleophilic nitrogen atoms, which can lead to the formation of regioisomeric mixtures, posing significant challenges for synthesis and purification.[1][3][4] The development of robust and regioselective N-alkylation protocols is therefore a critical endeavor in synthetic and medicinal chemistry. This guide focuses on the this compound core, a versatile intermediate primed for further functionalization via cross-coupling reactions at the halogenated positions.
The Causality of Regioselectivity: A Mechanistic Overview
The outcome of the N-alkylation of indazoles is a delicate interplay of steric hindrance, electronic effects, and the specific reaction conditions employed, which dictate whether the reaction proceeds under kinetic or thermodynamic control.[3]
-
Tautomeric Equilibrium: The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][3] Reaction conditions that allow for equilibration tend to favor the formation of the more stable N1-alkylated product.[3][5][6]
-
The Role of the Base and Solvent System: The choice of base and solvent is paramount in directing the regioselectivity.
-
For N1-Selectivity (Thermodynamic Control): Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) are widely reported to favor N1-alkylation.[5][7][8][9] The Na+ counter-ion is thought to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile and directing it to the N1 position.[1][10]
-
For N2-Selectivity (Kinetic Control): Conditions that favor the kinetically controlled pathway can lead to the N2 product. For instance, Mitsunobu reactions often show a preference for N2-alkylation.[11] Additionally, specific methodologies, such as using alkyl 2,2,2-trichloroacetimidates as alkylating agents under acidic promotion, have been developed for highly selective N2-alkylation.[4][12][13][14]
-
Mixed Isomers: The use of weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers, as these conditions can facilitate equilibration.[3][11][15]
-
-
Steric and Electronic Effects: The substituents on the indazole ring also exert significant influence. The bulky iodine atom at the C3 position in this compound is expected to create steric hindrance. This steric bulk near the N2 position can further promote alkylation at the more accessible N1 position, especially when combined with appropriate base/solvent systems.[11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective N-alkylation of this compound.
Protocol 1: N1-Selective Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is optimized for achieving high regioselectivity for the N1-alkylated product under thermodynamically controlled conditions.[5][7][8]
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) or Alkyl tosylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (concentration typically 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation and safe handling practices.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation and formation of the indazole anion.
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[3]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).[3]
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N1-alkylated product.
Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction
This protocol provides a method that often favors the kinetically preferred N2-isomer.[11]
Materials:
-
This compound
-
Alcohol (R-OH) (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[3]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until complete as monitored by TLC/LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude residue, containing the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, can be directly purified by flash column chromatography on silica gel to isolate the N2-alkylated product.
Data Presentation and Visualization
Table 1: Summary of Reaction Conditions for N-Alkylation of Indazoles
| Entry | Base/Reagent | Solvent | Alkylating Agent | Typical Outcome | Reference |
| 1 | NaH | THF | Alkyl Bromide/Tosylate | High N1-Selectivity | [5][7][8] |
| 2 | K₂CO₃ / Cs₂CO₃ | DMF | Alkyl Halide | N1/N2 Mixture | [3][11][15] |
| 3 | PPh₃ / DIAD | THF | Alcohol | Favors N2-Product | [3][11] |
| 4 | TfOH / Cu(OTf)₂ | Various | Alkyl Trichloroacetimidate | High N2-Selectivity | [4][13][14] |
| 5 | Cs₂CO₃ | Dioxane | Alkyl Tosylate | High N1-Selectivity | [1][2] |
Diagram 1: General Experimental Workflow for N-Alkylation
Caption: A generalized workflow for the N-alkylation of this compound.
Diagram 2: Factors Influencing N1 vs. N2 Selectivity
Caption: Key factors determining the regiochemical outcome of indazole N-alkylation.
Conclusion
The regioselective N-alkylation of this compound is a highly achievable synthetic transformation when reaction conditions are carefully selected. For the preferential synthesis of N1-alkylated derivatives, the use of a strong base such as sodium hydride in an aprotic solvent like THF is the method of choice, leveraging thermodynamic stability and steric control. Conversely, to obtain N2-alkylated products, kinetically controlled conditions, such as those employed in the Mitsunobu reaction, are recommended. The protocols and mechanistic insights provided herein serve as a robust guide for researchers in drug discovery and development to confidently and efficiently synthesize the desired indazole regioisomers.
References
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. research.ucc.ie [research.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 15. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Aryl-Indazole Derivatives from 5-Bromo-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Aryl-Indazole Scaffolds
The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] As a bioisostere of indole, indazole-containing molecules exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties.[1] In particular, the introduction of an aryl substituent at the 3-position of the indazole ring has proven to be a highly effective strategy in the development of novel therapeutics. These 3-aryl-indazole derivatives have been identified as potent inhibitors of various protein kinases, positioning them as promising candidates for the treatment of cancer and inflammatory diseases.
This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-aryl-indazole derivatives, commencing with the versatile starting material, 5-Bromo-3-iodo-1H-indazole. The synthetic strategy centers on the robust and highly adaptable Suzuki-Miyaura cross-coupling reaction.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with exceptional functional group tolerance and generally high yields.[2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide.[2]
In the context of this application, the C-3 iodo substituent of this compound serves as the electrophilic partner, while a variety of commercially available or readily synthesized arylboronic acids act as the nucleophilic partner. The reactivity of the C-I bond is significantly greater than that of the C-Br bond, allowing for selective coupling at the 3-position.[3]
A critical consideration in the synthesis of indazole derivatives is the potential for N-H reactivity to interfere with the catalytic cycle. While N-protection is sometimes employed, recent studies have demonstrated successful Suzuki-type couplings on unprotected 3-iodoindazoles, simplifying the synthetic route.[4] This protocol will focus on the unprotected substrate, offering a more streamlined and efficient process.
Experimental Protocols
Part 1: Synthesis of the Starting Material: this compound
The starting material, this compound, can be synthesized from commercially available 5-bromo-1H-indazole through a direct iodination reaction.
Materials:
-
5-bromo-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-bromo-1H-indazole (1.0 g, 5.07 mmol) in DMF (4 mL), add potassium hydroxide (1.07 g, 19.06 mmol).
-
Add iodine (2.5 g, 9.85 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield this compound as a pale yellow solid.[4]
Characterization of this compound:
| Property | Value | Reference |
| Appearance | Pale yellow solid | [4] |
| Melting Point | 209–210 °C | [4] |
| ¹H NMR (DMSO-d₆) | δ (ppm): 13.69 (1H, s, H-1); 7.60 (1H, s, H-4); 7.57–7.50 (2H, m, H-6 and H-7) | [4] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 139.24; 129.98; 128.46; 122.59; 113.46; 112.74; 92.47 | [4] |
| HRMS (C₇H₄BrIN₂) | Calculated: 321.8603, Found: 321.8617 | [4] |
Part 2: Synthesis of 3-Aryl-5-bromo-1H-indazole via Suzuki-Miyaura Coupling
This protocol details the synthesis of a representative 3-aryl-indazole, 5-bromo-3-(4-methoxyphenyl)-1H-indazole, using a microwave-assisted Suzuki-Miyaura cross-coupling reaction. Microwave irradiation can significantly reduce reaction times and improve yields.[5]
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial, add this compound (1 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), and potassium phosphate (3 equiv.).
-
Add Palladium(II) acetate (5 mol%) and RuPhos (10 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and degassed water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 110 °C for 40 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 5-bromo-3-(4-methoxyphenyl)-1H-indazole.
General Workflow for Suzuki-Miyaura Coupling:
Caption: Experimental workflow for the synthesis of 3-Aryl-5-bromo-1H-indazoles.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the synthesis of 5-bromo-3-(4-methoxyphenyl)-1H-indazole.
| Parameter | Condition/Value | Notes |
| Starting Material | This compound | Highly reactive due to the C-I bond. |
| Coupling Partner | 4-Methoxyphenylboronic acid | Electron-donating group on the aryl ring is well-tolerated. |
| Catalyst System | Pd(OAc)₂ / RuPhos | An effective catalyst system for cross-coupling with N-heterocycles. |
| Base | K₃PO₄ | A common and effective base for Suzuki-Miyaura reactions. |
| Solvent | 1,4-Dioxane / Water (4:1) | A standard solvent system for this type of coupling. |
| Temperature | 110 °C (Microwave) | Microwave heating accelerates the reaction. |
| Reaction Time | 40 minutes | Significantly shorter than conventional heating methods. |
| Expected Yield | Good to Excellent | Typically in the range of 70-90%. |
| Purification | Column Chromatography | Necessary to remove catalyst residues and byproducts. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and versatile method for the synthesis of 3-aryl-indazole derivatives from this compound. The protocol outlined in this guide, utilizing an unprotected indazole substrate and microwave-assisted heating, offers a rapid and streamlined approach to this important class of compounds. The ability to introduce a wide variety of aryl substituents makes this methodology particularly valuable for the generation of compound libraries for drug discovery and development.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Leveraging 5-Bromo-3-iodo-1H-indazole in Modern Cancer Research
Introduction: The Strategic Importance of the Indazole Scaffold in Oncology
The indazole nucleus, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically approved and investigational anti-cancer agents.[1] Its unique bicyclic aromatic structure allows it to mimic the purine core of ATP, enabling competitive inhibition at the ATP-binding site of a wide array of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole motif, underscoring its significance in oncology drug development.[1][3]
Within this important class of compounds, 5-Bromo-3-iodo-1H-indazole stands out as a particularly valuable, albeit primarily intermediate, molecule for the synthesis of novel anti-cancer agents. Its strategic importance lies in the presence of two distinct halogen atoms at the C5 and C3 positions. The differential reactivity of the bromo and iodo substituents provides medicinal chemists with a versatile platform for sequential, site-selective modifications, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5][6] This allows for the systematic and modular construction of extensive compound libraries to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and desirable pharmacokinetic properties.
This guide provides an in-depth look at the application of this compound in cancer research, focusing on its role as a key building block for the synthesis of potent kinase inhibitors. We will detail a representative synthetic workflow, discuss the underlying mechanisms of action of its derivatives, and provide robust protocols for their biological evaluation.
Chemical Properties and Synthetic Utility
The chemical versatility of this compound is central to its application in drug discovery. The carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond, allowing for selective functionalization at the 3-position. Subsequent modification at the 5-position can then be achieved under different reaction conditions. This stepwise approach is fundamental to creating a diverse range of derivatives.
Representative Synthetic Workflow: From Core Scaffold to Potent Kinase Inhibitor
The following workflow illustrates a common strategy for utilizing this compound to synthesize a hypothetical kinase inhibitor. This process typically involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety, a common feature in many kinase inhibitors that targets specific pockets in the enzyme's active site.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Functionalization of 5-Bromo-3-iodo-1H-indazole: A Guide to Regioselective Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Versatility of the Indazole Scaffold in Drug Discovery
The indazole nucleus is a privileged heterocyclic motif, integral to the architecture of numerous therapeutic agents and clinical candidates. Its unique bioisosteric relationship with indole allows it to modulate interactions with a wide array of biological targets, leading to significant activities, including potent kinase inhibition for oncology applications. The dihalogenated derivative, 5-Bromo-3-iodo-1H-indazole, represents a particularly valuable and versatile building block. The differential reactivity of the C-I and C-Br bonds under palladium catalysis offers a strategic platform for the sequential and regioselective introduction of diverse chemical functionalities, enabling the systematic exploration of chemical space in drug development programs.
This comprehensive technical guide provides in-depth application notes and detailed protocols for the palladium-catalyzed cross-coupling of this compound. We will explore the principles of regioselective functionalization, the critical role of N-protection, and provide step-by-step methodologies for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The Principle of Regioselective Cross-Coupling: Exploiting Halogen Reactivity
The cornerstone of selectively functionalizing this compound lies in the disparity in bond strength and reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is typically the rate-determining step. The general trend in reactivity for this step follows the order of carbon-halogen bond dissociation energies: C-I < C-Br < C-Cl.[1] Consequently, the C3-I bond in this compound is significantly more susceptible to oxidative addition than the C5-Br bond. This inherent difference in reactivity allows for highly selective cross-coupling reactions to be performed at the C3 position while leaving the C5-bromo substituent intact for subsequent transformations.
This principle enables a powerful synthetic strategy: a sequential, or one-pot, two-step diversification of the indazole core. An initial palladium-catalyzed coupling is performed under conditions mild enough to exclusively activate the C3-iodo bond. Following this, the resulting 5-bromo-3-substituted indazole can be subjected to a second, distinct cross-coupling reaction at the C5 position, often under more forcing conditions if necessary.
The Critical Role of N-Protection in Indazole Functionalization
The acidic proton on the N1 position of the indazole ring can interfere with palladium-catalyzed cross-coupling reactions. It can react with the bases required in the catalytic cycle or coordinate with the palladium center, leading to catalyst inhibition and reduced yields. Therefore, protection of the indazole nitrogen is often a crucial first step to ensure efficient and high-yielding transformations, particularly for couplings at the C3 position.[2][3]
Several protecting groups are commonly employed for indazoles, with the choice depending on the planned reaction conditions and the desired deprotection strategy.
-
Boc (tert-butoxycarbonyl): This group is widely used due to its ease of installation and facile removal under acidic conditions (e.g., TFA in DCM) or even under thermal conditions during microwave-assisted couplings.[4]
-
SEM (2-(trimethylsilyl)ethoxymethyl): SEM protection offers robustness to a variety of reaction conditions and can be removed with fluoride sources (e.g., TBAF) or acidic conditions.
-
THP (tetrahydropyranyl): THP is another acid-labile protecting group that provides good stability for many transformations.
The general workflow for the sequential functionalization of this compound is therefore initiated by N-protection, followed by selective C3 coupling, and concluding with C5 functionalization.
Caption: General workflow for the sequential functionalization of this compound.
Application Protocols
The following protocols are designed as a starting point for researchers. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and coupling partners.
Protocol 1: N-Boc Protection of this compound
This protocol is adapted from standard procedures for the N-protection of indazoles and is expected to be effective for the title compound.[4]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-5-bromo-3-iodo-1H-indazole.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C3-Position
This protocol is based on established methods for the Suzuki-Miyaura coupling of 3-iodoindazoles.[5]
Materials:
-
1-Boc-5-bromo-3-iodo-1H-indazole
-
Aryl- or vinylboronic acid or ester (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Sodium carbonate (Na₂CO₃, 2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
To a microwave vial, add 1-Boc-5-bromo-3-iodo-1H-indazole (1.0 eq), the boronic acid or ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 1-Boc-5-bromo-3-(aryl/vinyl)-1H-indazole.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2-4 | 80-95 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 120-150 (µW) | 0.5-1 | 75-90 |
Table 1: Representative conditions for Suzuki-Miyaura coupling on halo-indazoles.
Protocol 3: Regioselective Sonogashira Coupling at the C3-Position
This protocol is adapted from methods for the Sonogashira coupling of N-substituted 3-iodoindazoles.[2][3]
Materials:
-
1-Boc-5-bromo-3-iodo-1H-indazole
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.06 eq)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add 1-Boc-5-bromo-3-iodo-1H-indazole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the 1-Boc-5-bromo-3-alkynyl-1H-indazole.
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Protocol 4: Buchwald-Hartwig Amination at the C5-Position
This protocol is for the subsequent amination at the C5-bromo position of a 3-substituted indazole and is based on general procedures for aryl bromides.[6]
Materials:
-
1-Boc-5-bromo-3-substituted-1H-indazole
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
A suitable phosphine ligand (e.g., RuPhos, BrettPhos, 0.04 eq)
-
A strong base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu), 2.0 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox, charge a Schlenk tube with 1-Boc-5-bromo-3-substituted-1H-indazole (1.0 eq), Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and the base (2.0 eq).
-
Remove the tube from the glovebox and add the anhydrous solvent, followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 1-Boc-5-amino-3-substituted-1H-indazole.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 4-16 | 85-95 |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 12-24 | 75-90 |
Table 2: Representative conditions for Buchwald-Hartwig amination on bromo-heterocycles.
Conclusion: A Gateway to Novel Indazole Derivatives
This compound is a powerful synthetic intermediate that provides a reliable and regioselective handle for the construction of diverse and complex indazole-based molecules. The principles of differential halogen reactivity, coupled with strategic N-protection, unlock a sequential cross-coupling approach that is highly valuable in the field of medicinal chemistry. The protocols outlined in this guide, based on established and robust palladium-catalyzed methodologies, offer researchers a solid foundation for the synthesis of novel 3,5-disubstituted indazoles, thereby accelerating the discovery of new therapeutic agents.
References
experimental procedure for gram-scale synthesis of indazole derivatives
An Application Guide for the Gram-Scale Synthesis of Indazole Derivatives
Authored by: A Senior Application Scientist
Abstract
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1][2] Molecules such as the kinase inhibitors Axitinib and Pazopanib underscore the therapeutic importance of this privileged scaffold.[1][2] The transition from laboratory-scale discovery to preclinical and clinical development necessitates robust, scalable, and economically viable synthetic routes. This application note provides detailed, field-proven protocols for the gram-scale synthesis of substituted indazoles, targeting researchers, medicinal chemists, and process development professionals. We will explore two powerful and distinct methodologies: the Davis-Beirut reaction and the intramolecular Aza-Wittig reaction, offering insights into the causality behind experimental choices to ensure reproducibility and success at scale.
The Strategic Importance of Scalable Indazole Synthesis
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, exists primarily in its more thermodynamically stable 1H-indazole tautomeric form.[2][3][4] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an exceptional pharmacophore in drug design.[1] While numerous methods for indazole synthesis have been reported, many are not amenable to large-scale production due to factors like expensive catalysts, harsh reaction conditions, low yields, or difficult purification.[1][2]
This guide focuses on methods that overcome these limitations, providing a practical blueprint for producing gram-to-multigram quantities of indazole derivatives, a critical step in advancing a compound through the drug development pipeline.
Method I: The Davis-Beirut Reaction for 2H-Indazole Synthesis
The Davis-Beirut reaction is a classic and highly effective N-N bond-forming heterocyclization used to construct 2H-indazoles.[5][6] A key advantage of this method is its use of inexpensive and readily available starting materials, typically derivatives of o-nitrobenzaldehydes or o-nitrobenzylamines, while avoiding costly and toxic transition metals.[5]
Mechanistic Rationale
The reaction proceeds under basic conditions. The currently accepted mechanism involves the base-mediated formation of a key o-nitrosoimine intermediate. This intermediate undergoes a rapid intramolecular cyclization via nucleophilic attack of the imine nitrogen onto the electrophilic nitroso nitrogen, followed by dehydration to yield the aromatic 2H-indazole ring system.[6][7]
Caption: Workflow of the Davis-Beirut reaction mechanism.
Detailed Gram-Scale Protocol: Synthesis of 2-Benzyl-3-methoxy-2H-indazole
This protocol is adapted from principles described in the literature for the Davis-Beirut reaction.[5][6][8]
Materials:
-
N-(2-Nitrobenzyl)benzylamine (10.0 g, 41.3 mmol, 1.0 equiv)
-
Potassium Hydroxide (KOH) (4.6 g, 82.5 mmol, 2.0 equiv)
-
Methanol (200 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(2-nitrobenzyl)benzylamine (10.0 g, 41.3 mmol).
-
Solvent Addition: Add methanol (200 mL) to the flask and stir the mixture until the starting material is fully dissolved.
-
Base Addition: Carefully add potassium hydroxide pellets (4.6 g, 82.5 mmol) to the solution. Causality Note: The use of a strong base like KOH is essential to deprotonate the benzylic position, initiating the cascade. Methanol serves as both the solvent and the source of the C3-methoxy group in the final product.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching and Extraction):
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding it to 500 mL of cold water.
-
Transfer the aqueous mixture to a 1 L separatory funnel and extract with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 200 mL) and brine (1 x 200 mL). Trustworthiness Note: The aqueous washes are critical for removing inorganic salts and residual base, which is essential for clean crystallization.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification: Purify the crude product by recrystallization from a hot mixture of ethyl acetate and hexanes. Filter the resulting crystals and dry them under vacuum to yield the pure 2-benzyl-3-methoxy-2H-indazole. (Expected yield: 70-85%).
Data Summary Table
| Parameter | Details |
| Reaction Name | Davis-Beirut Reaction |
| Starting Material | N-(2-Nitrobenzyl)benzylamine |
| Key Reagents | Potassium Hydroxide (KOH) |
| Solvent | Methanol |
| Temperature | Reflux (~65 °C) |
| Typical Reaction Time | 4-6 hours |
| Scale | 10.0 g |
| Typical Yield | 70-85% |
| Purification | Recrystallization |
Method II: Intramolecular Aza-Wittig Reaction for 1H-Indazole Synthesis
The Aza-Wittig reaction is a powerful transformation that converts azides and carbonyl compounds into imines via an iminophosphorane intermediate.[9][10] Its intramolecular variant provides a highly efficient and direct route to N-heterocycles, including the therapeutically important 1H-indazoles, from readily accessible o-azidoaryl ketones or aldehydes.[11]
Mechanistic Rationale
The reaction is initiated by the reaction of a phosphine (typically triphenylphosphine, PPh₃) with an organic azide, which liberates nitrogen gas to form a stable iminophosphorane intermediate (a variation of the Staudinger reaction).[10] This intermediate then undergoes a classic intramolecular Wittig-type reaction with the proximal carbonyl group. The resulting four-membered oxazaphosphetane intermediate rapidly collapses to form the thermodynamically stable indazole ring and triphenylphosphine oxide (TPPO) as a stoichiometric byproduct.[9]
Caption: Workflow of the intramolecular Aza-Wittig reaction.
Detailed Gram-Scale Protocol: Synthesis of 3-Phenyl-1H-indazole
This protocol is based on established procedures for the intramolecular Aza-Wittig reaction.[11]
Materials:
-
2-Azidobenzophenone (10.0 g, 44.8 mmol, 1.0 equiv)
-
Triphenylphosphine (PPh₃) (12.9 g, 49.3 mmol, 1.1 equiv)
-
Anhydrous Toluene (250 mL)
-
Hexanes or Diethyl Ether
Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-azidobenzophenone (10.0 g, 44.8 mmol). Causality Note: The reaction must be performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the phosphine reagent.
-
Reagent Addition: Add anhydrous toluene (250 mL) followed by triphenylphosphine (12.9 g, 49.3 mmol). A slight excess of the phosphine ensures complete conversion of the azide.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C). Vigorous evolution of nitrogen gas will be observed initially. Maintain the reflux for 3-5 hours, monitoring by TLC for the disappearance of the starting material and the formation of the product.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent volume to approximately 50 mL using a rotary evaporator.
-
Add hexanes or diethyl ether (200 mL) to the concentrated solution and stir vigorously. This will cause the triphenylphosphine oxide (TPPO) byproduct to precipitate as a white solid. Trustworthiness Note: Efficient removal of TPPO is the most critical step for obtaining a pure product. Multiple triturations or precipitations may be necessary at a large scale.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation, then filter off the TPPO solid.
-
Wash the collected solid with a small amount of cold hexanes.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude indazole.
-
-
Final Purification: The crude product can be further purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure 3-phenyl-1H-indazole. (Expected yield: 85-95%).
Data Summary Table
| Parameter | Details |
| Reaction Name | Intramolecular Aza-Wittig Reaction |
| Starting Material | 2-Azidobenzophenone |
| Key Reagents | Triphenylphosphine (PPh₃) |
| Solvent | Anhydrous Toluene |
| Temperature | Reflux (~110 °C) |
| Typical Reaction Time | 3-5 hours |
| Scale | 10.0 g |
| Typical Yield | 85-95% |
| Purification | Precipitation of TPPO, Chromatography |
Conclusion and Outlook
The Davis-Beirut and intramolecular Aza-Wittig reactions represent two distinct yet highly reliable and scalable strategies for accessing substituted indazole derivatives. The Davis-Beirut reaction offers a metal-free pathway to 2H-indazoles from nitro-aromatic precursors, while the Aza-Wittig reaction provides a high-yielding route to 1H-indazoles from azido-carbonyl compounds. The detailed protocols and mechanistic insights provided herein serve as a practical guide for researchers in medicinal and process chemistry, enabling the efficient gram-scale production of these vital heterocyclic scaffolds essential for the advancement of new chemical entities in drug discovery.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 6. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Bromo-3-iodo-1H-indazole as a Versatile Scaffold for Multi-Target Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of the Indazole Core in Kinase Inhibition
The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its bicyclic structure, containing two nitrogen atoms, is adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases, mimicking the adenine base of ATP itself.[3] This fundamental interaction anchors the inhibitor, providing a solid foundation for achieving high potency. The true synthetic and strategic power of the indazole scaffold, however, is realized through its functionalization, which allows for the exploration of vast chemical space to achieve selectivity and multi-target profiles.
This guide focuses on a particularly versatile building block: 5-Bromo-3-iodo-1H-indazole . The differential reactivity of the bromine and iodine atoms at the C5 and C3 positions, respectively, provides medicinal chemists with orthogonal "handles" for sequential, site-selective modifications. Typically, the C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Heck) than the C-Br bond. This allows for the introduction of a desired moiety at the 3-position first, followed by a different functionalization at the 5-position. This stepwise approach is fundamental to constructing complex molecules designed to interact with multiple kinase targets, a crucial strategy in overcoming drug resistance and treating complex diseases like cancer.
This document provides a detailed technical guide on the strategic application of this compound in the synthesis of multi-target kinase inhibitors, complete with detailed protocols and mechanistic insights.
The Strategic Synthesis Workflow
The use of this compound allows for a divergent synthetic strategy. The core workflow involves sequential palladium-catalyzed cross-coupling reactions to build molecular complexity. The choice of coupling partners is dictated by the desired target kinase profiles and their specific pharmacophoric requirements.
Caption: Divergent synthesis strategy using this compound.
Part 1: Synthesis of the Core Scaffold
Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole
This protocol describes the iodination of commercially available 6-bromo-1H-indazole. While our core compound is 5-bromo, the synthetic principle for halogenation at the C3 position is analogous and widely documented.[4]
Rationale: The reaction proceeds via deprotonation of the indazole N-H by a strong base (KOH), forming an indazolide anion. This anion then acts as a nucleophile, attacking molecular iodine (I₂) to install the iodine atom regioselectively at the C3 position, which is the most electronically favorable site for electrophilic substitution on the pyrazole ring of the indazolide.
Materials:
-
6-Bromo-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF (20 mL), add powdered KOH (20 mmol, 2.0 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve I₂ (15 mmol, 1.5 equiv.) in DMF (8 mL).
-
Add the iodine solution dropwise to the indazole mixture over 15 minutes.
-
Stir the reaction at room temperature for 3 hours, monitoring by TLC until the starting material is consumed.[4]
-
Pour the reaction mixture into ice-water (100 mL) and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution (to quench excess iodine), followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexane:EtOAc gradient) to yield 6-bromo-3-iodo-1H-indazole.
Part 2: Elaboration of the Scaffold for Multi-Target Inhibition
The following protocols exemplify the sequential functionalization of the di-halogenated indazole core. We will use the synthesis of a hypothetical inhibitor targeting both a receptor tyrosine kinase (like VEGFR-2) and a serine/threonine kinase (like a Polo-like kinase, PLK) as a framework.
Protocol 2: Stepwise Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, ideal for introducing aryl or heteroaryl moieties that can interact with specific pockets in the kinase active site.[5][6]
A. Selective Coupling at the C3 Position
Rationale: The greater reactivity of the C-I bond allows for selective coupling at this position under carefully controlled conditions, leaving the C-Br bond intact for a subsequent reaction.[5] We will couple a pyridine moiety, a common hinge-binding element.
Materials:
-
This compound (1.0 equiv.)
-
Pyridine-3-boronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
Procedure:
-
In a microwave vial, combine this compound, pyridine-3-boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add the degassed DME/water solvent mixture.
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.[5] Monitor reaction progress by LC-MS.
-
After completion, cool the reaction, dilute with EtOAc, and wash with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield 5-bromo-3-(pyridin-3-yl)-1H-indazole .
B. Coupling at the C5 Position
Rationale: With the C3 position functionalized, the C-Br bond at the 5-position is now the target for the second coupling. This position often points towards the solvent-exposed region of the ATP pocket, making it ideal for introducing groups that enhance selectivity or target a secondary pocket.
Materials:
-
5-Bromo-3-(pyridin-3-yl)-1H-indazole (1.0 equiv.)
-
(4-Aminosulfonyl)phenylboronic acid (1.2 equiv.)
-
Pd(dppf)Cl₂ (0.05 equiv.)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv.)
-
DME/Water (4:1)
Procedure:
-
Following the procedure in Protocol 2A, combine the 5-bromo-indazole intermediate with (4-aminosulfonyl)phenylboronic acid.
-
The reaction may require slightly higher temperatures or longer reaction times due to the lower reactivity of the C-Br bond.
-
Workup and purify as described previously to obtain the final multi-target scaffold.
Protocol 3: Sonogashira Coupling for Structural Diversity
The Sonogashira reaction introduces a rigid alkyne linker, which can be used to probe deeper pockets within the kinase active site or to alter the geometry of the inhibitor.[7][8]
Rationale: This palladium- and copper-catalyzed reaction couples a terminal alkyne with the aryl halide. It is highly efficient and tolerant of many functional groups.[7]
Materials:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv.)
-
Copper(I) iodide (CuI) (0.06 equiv.)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound in a mixture of THF and TEA, add phenylacetylene, CuI, and Pd(PPh₃)₂Cl₂.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitored by TLC/LC-MS).
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 5-bromo-3-(phenylethynyl)-1H-indazole .
-
This intermediate can then undergo a second coupling reaction (e.g., Suzuki) at the 5-position as described in Protocol 2B.
Part 3: Target Pathways and In Vitro Evaluation
The synthesized inhibitors are designed to interact with multiple signaling pathways simultaneously. For instance, an inhibitor targeting both VEGFR-2 and PLK4 would impact angiogenesis and cell cycle progression, respectively.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Practical Guide to Regioselective C-N Bond Formation Using 5-Bromo-3-iodo-1H-indazole
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active compounds, including potent kinase inhibitors for cancer therapy, anti-inflammatory agents, and treatments for neurodegenerative disorders. The ability to selectively functionalize the indazole core is therefore of paramount importance for the generation of novel molecular entities with tailored pharmacological profiles.
5-Bromo-3-iodo-1H-indazole is a versatile and highly valuable building block for the synthesis of diverse indazole derivatives. The differential reactivity of the two halogen substituents—the carbon-iodine bond being significantly more labile towards palladium-catalyzed cross-coupling than the carbon-bromine bond—allows for a regioselective approach to C-N bond formation. This guide provides a comprehensive overview and practical, field-proven protocols for the strategic construction of C-N bonds at the C3-position of this compound, primarily focusing on the widely adopted Buchwald-Hartwig amination and the classical Ullmann condensation.
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is crucial for any synthetic campaign. The synthesis of this compound can be readily achieved from commercially available 5-bromo-1H-indazole. The following protocol is adapted from a procedure for a similar 6-bromo-3-iodo-1H-indazole[1][2].
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromo-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
To a solution of 5-bromo-1H-indazole (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.).
-
Stir the mixture at room temperature until a clear solution is obtained.
-
In a separate flask, prepare a solution of iodine (1.5 equiv.) in DMF.
-
Slowly add the iodine solution dropwise to the indazole solution at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.
Regioselective C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is the method of choice for the regioselective amination of this compound[3][4][5]. The enhanced reactivity of the C-I bond allows for selective coupling at the C3 position, leaving the C5-bromo substituent intact for further diversification.
Causality Behind Experimental Choices in Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent.
-
Palladium Precatalyst: The use of a well-defined palladium(II) precatalyst, such as those developed by Buchwald's group, is often preferred over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts offer better reproducibility and often lead to higher yields.
-
Ligand: Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. For the amination of iodoindazoles, biarylphosphine ligands such as Xantphos, RuPhos, and BrettPhos have demonstrated excellent performance in related systems[6]. The choice of ligand can be critical and may need to be optimized for specific amine coupling partners.
-
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The strength of the base can influence the reaction rate and should be chosen based on the pKa of the amine.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, and tetrahydrofuran (THF) are typically employed to ensure a water-free environment, as water can lead to catalyst deactivation and competing side reactions.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This general protocol can be adapted for coupling with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., RuPhos Pd G3)
-
Phosphine ligand (e.g., RuPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).
-
Add the base (e.g., 1.5-2.0 equiv.).
-
Add the anhydrous solvent (e.g., 5-10 mL per mmol of indazole).
-
Add the amine (1.1-1.5 equiv.).
-
Seal the vessel and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-5-bromo-1H-indazole derivative.
Data Presentation: Typical Reaction Conditions for Buchwald-Hartwig Amination
| Amine Type | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic | RuPhos Pd G3 (2 mol%) | RuPhos (4 mol%) | NaOtBu (1.5 equiv) | Toluene | 100 | 75-90 |
| Primary Aromatic | XPhos Pd G3 (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ (2.0 equiv) | 1,4-Dioxane | 110 | 70-85 |
| Secondary Cyclic | BrettPhos Pd G3 (3 mol%) | BrettPhos (6 mol%) | LiHMDS (1.8 equiv) | THF | 80 | 80-95 |
Note: These are representative conditions and may require optimization for specific substrates.
The Ullmann Condensation: A Classic Approach to C-N Bond Formation
The Ullmann condensation is a copper-catalyzed reaction that provides an alternative method for the formation of C-N bonds, particularly with anilines and other nitrogen nucleophiles[7][8]. While often requiring higher temperatures than palladium-catalyzed methods, modern advancements with the use of ligands have improved the scope and efficiency of this transformation.
Causality Behind Experimental Choices in Ullmann Condensation
-
Copper Source: Copper(I) salts, such as copper(I) iodide (CuI), are commonly used as the catalyst.
-
Ligand: The use of a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), can significantly accelerate the reaction and allow for lower reaction temperatures.
-
Base: A strong base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is typically required.
-
Solvent: High-boiling polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often necessary to achieve the required reaction temperatures.
Experimental Protocol: Ullmann Condensation of this compound
Materials:
-
This compound
-
Aniline or other amine
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), CuI (10-20 mol%), the ligand (20-40 mol%), and the base (2.0 equiv.).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 120-160 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Key Processes
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Future Perspectives
The regioselective C-N bond formation at the C3 position of this compound is a robust and reliable strategy for the synthesis of a diverse array of indazole derivatives. The Buchwald-Hartwig amination stands out as a particularly versatile and efficient method, offering a broad substrate scope and mild reaction conditions. The Ullmann condensation provides a valuable alternative, especially for large-scale syntheses where the cost of the catalyst may be a consideration. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently utilize this valuable building block in their synthetic endeavors. The remaining C5-bromo position serves as a handle for further functionalization, opening up avenues for the creation of complex and novel molecular architectures with potential therapeutic applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Utility of 5-Bromo-3-iodo-1H-indazole in Fragment-Based Drug Discovery: Application Notes and Protocols
Introduction: A Privileged Scaffold for Navigating Chemical Space
In the landscape of modern medicinal chemistry, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying novel lead compounds.[1][2][3] This approach hinges on the identification of low-molecular-weight fragments that bind with low affinity but high ligand efficiency to a biological target.[4][5] These initial hits then serve as starting points for elaboration into more potent and selective drug candidates. Within this framework, the choice of the initial fragment library is paramount to the success of a screening campaign.
The indazole core is a "privileged" scaffold in medicinal chemistry, frequently appearing in approved drugs and clinical candidates due to its versatile biological activities, including anti-cancer and anti-inflammatory properties.[6][7][8] 5-Bromo-3-iodo-1H-indazole, in particular, represents a highly strategic starting point for FBDD. Its di-halogenated structure provides two distinct and orthogonal handles for chemical modification, allowing for a systematic and efficient exploration of the chemical space around the core scaffold. The differential reactivity of the iodine and bromine substituents under palladium-catalyzed cross-coupling conditions enables sequential and selective functionalization, a key advantage in the iterative process of fragment-to-lead optimization.[9][10]
This document provides detailed application notes and protocols for the effective use of this compound in FBDD campaigns, targeting researchers, scientists, and drug development professionals. We will delve into the rationale behind its application, provide step-by-step experimental protocols for its elaboration, and discuss its utility in the context of modern drug discovery techniques.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrIN₂ | [11][12] |
| Molecular Weight | 322.93 g/mol | [11][13] |
| Melting Point | 196 °C | [11][13] |
| Boiling Point | 413.1 ± 25.0 °C (Predicted) | [11][13] |
Synthesis: this compound can be synthesized from the commercially available 5-bromo-1H-indazole. The general procedure involves the iodination of the C3 position using iodine in the presence of a base.[11]
Protocol: Synthesis of this compound
Materials:
-
5-bromo-1H-indazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
Ethyl acetate
-
Aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-bromo-1H-indazole (1.0 eq.) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add potassium hydroxide (3.0 eq.) to the solution and stir.
-
Slowly add a solution of iodine (2.0 eq.) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice water.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash sequentially with aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. The crude product is often of sufficient purity for subsequent reactions.[11]
Application in Fragment-Based Screening and Elaboration
The primary utility of this compound in FBDD lies in its role as a versatile scaffold for generating a library of diverse fragments. The two halogen atoms serve as anchor points for introducing a variety of chemical moieties through well-established cross-coupling reactions.
Workflow for Fragment Elaboration
The following diagram illustrates a typical workflow for the elaboration of this compound in an FBDD campaign.
Caption: FBDD workflow using this compound.
Protocol: Selective Sonogashira Coupling at the C3-Iodo Position
The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective functionalization at the C3 position. The Sonogashira coupling is a powerful reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.[14]
Materials:
-
This compound
-
Terminal alkyne (1.1 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq.)
-
Copper(I) iodide (CuI) (0.1 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk flask or sealed tube
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.1 eq.).
-
Add the anhydrous solvent and the base (e.g., TEA, 3.0 eq.).
-
Add the terminal alkyne (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol: Suzuki Coupling at the C5-Bromo Position
Following the functionalization at the C3 position, the remaining bromo group at the C5 position can be modified using a Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide.[9][15]
Materials:
-
3-substituted-5-bromo-1H-indazole (from the previous step)
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq.)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq.)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
-
Schlenk flask or sealed tube
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the 3-substituted-5-bromo-1H-indazole (1.0 eq.), the boronic acid or ester (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Add the solvent system to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Biophysical Screening Techniques for Fragment Hits
Once a library of indazole derivatives has been synthesized, various biophysical techniques can be employed to identify fragments that bind to the target protein.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for fragment screening as it can reliably detect weak binding interactions.[16][17][18] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for this purpose.[16][17] Protein-observed methods, which monitor chemical shift perturbations in an isotopically labeled protein upon fragment binding, can provide information on the binding site and affinity.[16]
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 5. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound CAS#: 459133-66-5 [m.chemicalbook.com]
- 12. aobchem.com [aobchem.com]
- 13. 5-BROMO-3-IODO (1H)INDAZOLE [chembk.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR Screening Methods in Fragment-Based Drug Discovery [iris.cnr.it]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Bromo-3-iodo-1H-indazole
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert insights and practical solutions for optimizing the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, 5-Bromo-3-iodo-1H-indazole. Our goal is to empower you to troubleshoot common issues, enhance reaction yields, and achieve high selectivity in your synthetic campaigns.
The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with numerous applications in drug discovery.[1][2] this compound is a valuable building block, offering two distinct reaction handles for sequential C-C bond formation. However, harnessing its full potential requires a nuanced understanding of the factors governing reactivity and selectivity. This guide synthesizes mechanistic principles with field-proven protocols to help you navigate the complexities of this transformation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is very low or the reaction has failed completely. What are the primary factors to investigate?
Answer: A low or non-existent yield in a Suzuki coupling reaction is a common issue that can almost always be traced back to one of four key areas: the catalyst system, the base, the solvent, or the reaction conditions.
-
Catalyst and Ligand Integrity: The heart of the reaction is the palladium catalyst. Its activity is paramount.
-
Causality: The active catalytic species is Pd(0), which is highly sensitive to oxygen.[3] Exposure to air can lead to the oxidation of Pd(0) to inactive Pd(II) and the oxidation of phosphine ligands to phosphine oxides, effectively killing the catalyst.[3] Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ require in situ reduction to Pd(0), a step that can be inefficient if conditions are not optimal.
-
Solution:
-
Ensure an Inert Atmosphere: This is the most critical factor. Rigorously degas your solvent(s) by bubbling with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[3] Assemble your reaction under a positive pressure of an inert gas.
-
Use High-Quality Reagents: Use fresh palladium sources and ligands. Older bottles of phosphine ligands may be partially oxidized. For challenging heteroaryl couplings, consider using more robust and active Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to form highly active catalysts.[4][5][6] For indazole substrates, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is a well-documented and effective catalyst.[1][2][7]
-
-
-
Base Selection and Role: The base is not merely a proton scavenger; it is an essential activator in the catalytic cycle.
-
Causality: The transmetalation step requires the activation of the boronic acid. The base reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which can then efficiently transfer its organic group to the palladium center.[8][9][10][11] If the base is too weak, insoluble, or inappropriate for the substrate, this activation is inefficient, stalling the catalytic cycle.
-
Solution:
-
Choose an Appropriate Base: Inorganic bases are most common. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent starting points for indazole couplings.[1][7] Potassium phosphate (K₃PO₄) is a stronger base that can be effective for less reactive coupling partners.[9]
-
Ensure Solubility: The base must have some solubility in the reaction medium to be effective.[12] The use of aqueous solvent mixtures (e.g., Dioxane/Water) often facilitates the action of inorganic bases like K₂CO₃.[8]
-
-
-
Solvent Purity and Choice: The solvent creates the environment for the reaction and can dramatically influence its outcome.
-
Causality: As mentioned, oxygen dissolved in the solvent is a primary catalyst poison. Water content can also be a factor; while many Suzuki reactions tolerate or even require water, using anhydrous solvents is a good practice when troubleshooting, especially if protodeboronation is suspected. Solvent polarity can affect catalyst stability and the solubility of reagents.[13][14][15][16]
-
Solution:
-
Use Degassed, Anhydrous Solvents: Start with high-purity, anhydrous solvents and degas them thoroughly. Common choices for Suzuki couplings include 1,4-dioxane, dimethoxyethane (DME), tetrahydrofuran (THF), and toluene, often with a small amount of water to help dissolve the base.[1][8]
-
Screen Solvents: If a standard solvent like Dioxane/H₂O fails, consider screening others. Aprotic polar solvents like DMF can sometimes be effective but may promote side reactions at higher temperatures.[16]
-
-
Question 2: I am getting a mixture of products. How can I control the selectivity to favor mono-arylation at the 3-position (C-I)?
Answer: This is the central challenge when working with dihalogenated substrates. The key to controlling selectivity lies in leveraging the intrinsic reactivity differences between the carbon-iodine and carbon-bromine bonds.
-
Causality: The Halogen Reactivity Gradient: The oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond, is typically the rate-determining step in the cycle.[17] The rate of this step is highly dependent on the halogen, following the general trend: I > Br >> Cl .[8][18] The C-I bond at the 3-position of your indazole is significantly more reactive and will undergo oxidative addition with the Pd(0) catalyst much faster than the C-Br bond at the 5-position.
-
Solution: Strategic Control of Reagents and Conditions:
-
Stoichiometry is Key: To achieve selective mono-coupling at the C-3 iodo position, use a slight excess (1.05-1.2 equivalents) of your boronic acid or ester. This ensures there is enough to react at the more reactive site but not enough to begin reacting significantly at the less reactive C-Br site.
-
Moderate Temperature: Run the reaction at a moderate temperature (e.g., 80-90 °C). This provides enough energy for the C-I bond to react efficiently while keeping the reaction rate at the more stable C-Br bond negligible.
-
Monitor the Reaction: Follow the reaction progress by TLC or LC-MS. Stop the reaction once your starting material is consumed to prevent the slow formation of the di-substituted product.
-
This approach is well-precedented; selective Suzuki-Miyaura coupling at the C-3 position of 6-bromo-3-iodo-1-H-indazole has been successfully reported.[19][20]
Question 3: I am observing significant side products, specifically protodeboronation and/or homocoupling. How can I minimize these?
Answer: These side reactions compete with your desired cross-coupling and directly reduce your yield.
-
Protodeboronation (Loss of the Boronic Acid Group):
-
Causality: This is the replacement of the -B(OH)₂ group with a hydrogen atom. It is often promoted by high temperatures, prolonged reaction times, and the presence of water, especially with electron-deficient boronic acids.[3][21]
-
Solution:
-
Use Milder Conditions: Lower the reaction temperature and shorten the reaction time if possible.
-
Use a More Stable Boron Reagent: Convert your boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate.[3][6] These reagents are more robust and release the active boronic acid species slowly into the reaction, minimizing its ambient concentration and thus the rate of decomposition.[6]
-
-
-
Homocoupling (Boronic Acid + Boronic Acid):
-
Causality: The primary cause of the oxidative self-coupling of boronic acids is the presence of oxygen.[3] It can be catalyzed by palladium, leading to the formation of a biaryl byproduct derived from your nucleophile.
-
Solution:
-
Frequently Asked Questions (FAQs)
-
Q: Which position on this compound is inherently more reactive?
-
Q: How can I achieve di-substitution at both the C-3 and C-5 positions?
-
A: To force the reaction at the less reactive C-Br bond, you will need more forcing conditions. Use at least 2.2-2.5 equivalents of the boronic acid, potentially a higher reaction temperature (e.g., >100 °C) or microwave irradiation, and a longer reaction time. You can also perform a sequential, one-pot reaction where after the initial coupling at C-3 is complete, a second charge of boronic acid, catalyst, and base is added.
-
-
Q: What is a good starting catalyst system for this specific substrate?
-
Q: Can I run this reaction "ligand-free"?
-
A: While some "ligand-free" protocols exist, they are often less efficient and reliable for complex substrates.[24] The heteroatoms in the indazole ring can coordinate to the palladium center, potentially inhibiting catalysis. A suitable ligand is highly recommended to stabilize the catalyst and promote the reaction.
-
Optimized Experimental Protocols
Protocol 1: Selective Mono-Arylation at the C-3 (Iodo) Position
This protocol is designed for the selective coupling at the more reactive C-I bond.
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the stirring suspension.
-
Reaction: Place the vessel in a preheated oil bath at 85-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting indazole is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-bromo-3-aryl-1H-indazole.
Protocol 2: Di-Arylation at C-3 and C-5 Positions
This protocol uses more forcing conditions to achieve substitution at both halogenated sites.
-
Reaction Setup: Follow step 1 from Protocol 1, but use 2.5 equivalents of the arylboronic acid and 4.0 equivalents of K₃PO₄ (a stronger base).
-
Inert Atmosphere: Follow step 2 from Protocol 1.
-
Solvent Addition: Follow step 3 from Protocol 1.
-
Catalyst Addition: Add a robust catalyst system, such as Pd₂(dba)₃ (4 mol%) and SPhos (8 mol%).
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction until the mono-arylated intermediate is fully consumed (typically 12-24 hours).
-
Workup & Purification: Follow steps 7 and 8 from Protocol 1 to isolate the pure 3,5-diaryl-1H-indazole.
Data Summary: Condition Screening
The choice of reaction components is critical. The following table provides an illustrative summary of how different parameters can affect the reaction outcome. Yields are highly dependent on the specific boronic acid used.
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Expected Outcome |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | Good to excellent yield of C-3 mono-coupled product.[1] |
| Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | Moderate yield; classic conditions, may be less effective. |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | High yield; robust system for challenging couplings.[5] |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | THF/H₂O (5:1) | 80 | Effective, but catalyst can be sensitive to air.[25] |
Visualized Guides
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 12. reddit.com [reddit.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. byjus.com [byjus.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 25. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Regioselective Synthesis of Substituted Indazoles
Welcome to the Technical Support Center for the regioselective synthesis of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these important heterocyclic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, but controlling the regioselectivity of its synthesis can be a significant challenge.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
I. Troubleshooting Guides
This section addresses common problems encountered during the synthesis of substituted indazoles, offering potential causes and actionable solutions.
Poor Regioselectivity in N-Alkylation: Mixture of N1 and N2 Isomers
One of the most frequent challenges in indazole chemistry is controlling the site of N-alkylation, which often results in a mixture of N1 and N2 substituted products.[3][4] The indazole anion is an ambident nucleophile, meaning it has two reactive nitrogen atoms, and the ratio of the resulting isomers is highly sensitive to the reaction conditions.[3]
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Inappropriate Base/Solvent System | The choice of base and solvent significantly influences the ion pair formation between the indazolide anion and the cation, which in turn dictates the regioselectivity.[3] A tight ion pair can sterically hinder one nitrogen, directing the alkylating agent to the other. | For N1-selectivity: Use a strong hydride base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF).[2][3] This combination promotes the formation of a tight ion pair, where the sodium cation coordinates with the N2 atom, sterically blocking it and favoring alkylation at N1.[3] For N2-selectivity: While more challenging to achieve directly, using carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can sometimes favor N2, though mixtures are common.[3][4] |
| Electronic and Steric Effects of Substituents | The electronic nature and size of substituents on the indazole ring play a crucial role in directing alkylation.[2][3] | C3 Position: Electron-withdrawing groups (e.g., -CO₂Me, -COMe) at the C3 position generally enhance N1-selectivity, particularly with NaH in THF.[2][3] C7 Position: Bulky substituents at C7 can sterically block the N1 position, leading to increased N2-alkylation.[3] Conversely, electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position can strongly direct towards N2-alkylation.[2][5] |
| Thermodynamic vs. Kinetic Control | The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][6] Reactions that allow for equilibration will favor the more stable N1-alkylated product. | To favor the thermodynamic N1 product, consider using conditions that allow for equilibration, such as higher temperatures or longer reaction times, although this may lead to side reactions.[2] N2-alkylation is often favored under kinetically controlled conditions. |
| Difficult Isomer Separation | N1 and N2 isomers often have very similar polarities, making their separation by column chromatography challenging.[3] | Optimize the reaction to maximize the yield of the desired isomer. If separation is unavoidable, use high-performance column chromatography with a shallow gradient.[3] Alternatively, consider derivatizing the mixture to facilitate separation, followed by removal of the directing group.[3] |
Experimental Protocol: Selective N1-Alkylation of a Substituted Indazole
This protocol is adapted from studies demonstrating high N1-regioselectivity.[3]
-
Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the 1H-indazole (1.0 equiv.) in anhydrous THF dropwise.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equiv.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Low Yield or No Reaction in C-H Functionalization
Direct C-H functionalization is a powerful tool for introducing substituents onto the indazole core, but can be plagued by low reactivity or lack of selectivity.[7][8]
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Incorrect Catalyst or Ligand | Transition-metal-catalyzed C-H functionalization is highly dependent on the choice of metal and ligand. Rhodium(III) and Palladium(II) are commonly used catalysts.[9][10] | For C7-arylation, consider using a palladium catalyst like Pd(OAc)₂ with a suitable ligand.[7] For C-H addition to aldehydes, Rh(III) catalysts have proven effective.[10] Screen different catalyst/ligand combinations to find the optimal system for your specific transformation. |
| Ineffective Directing Group | Many C-H functionalization reactions on indazoles rely on a directing group to achieve regioselectivity.[7] | The pyrazole ring itself can act as a directing group. For functionalization of the carbocyclic ring, substituents on the pyrazole ring can direct the reaction. For example, a group at the N2 position can direct functionalization to the C7 position.[11] If your substrate lacks an effective directing group, consider installing one temporarily. |
| Harsh Reaction Conditions | High temperatures or strong oxidants can lead to decomposition of the starting material or product. | Optimize the reaction temperature and time. Explore milder reaction conditions, such as using a weaker oxidant or a more active catalyst that allows for lower reaction temperatures. |
Challenges in Regioselective Synthesis of 2H-Indazoles
While 1H-indazoles are thermodynamically favored, the synthesis of the less stable 2H-isomers often requires specific strategies to overcome regioselectivity issues.[6][12][13]
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Thermodynamic Product Formation | Many synthetic routes naturally lead to the more stable 1H-indazole. | Employ synthetic methods specifically designed for 2H-indazoles, such as the Davis-Beirut reaction or the Cadogan reductive cyclization.[13][14] The Davis-Beirut reaction, for instance, utilizes a key nitroso imine intermediate to construct the 2H-indazole core.[13] |
| Side Reactions in Davis-Beirut Reaction | The Davis-Beirut reaction can be sensitive to reaction conditions, with water sometimes leading to undesired side reactions like imine bond cleavage, especially with N-aryl imines.[13][15] | Carefully control the amount of water in the reaction. While some water can be beneficial, excess water can be detrimental.[15] Optimize the reaction time and temperature to favor the desired N-N bond-forming heterocyclization over competing pathways. |
II. Frequently Asked Questions (FAQs)
Q1: How can I reliably distinguish between N1 and N2-alkylated indazole isomers?
A1: Differentiating between N1 and N2 isomers can be achieved using various NMR techniques. The chemical shifts of the indazole ring protons are sensitive to the position of the substituent. A key indicator is often the chemical shift of the H-7 proton, which is typically shifted significantly downfield in N1 isomers compared to N2 isomers due to the anisotropic effect of the pyrazole ring. For definitive structural assignment, 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable.[16]
Q2: What is the role of protecting groups in the regioselective synthesis of indazoles?
A2: Protecting groups are crucial tools for controlling regioselectivity in multi-step syntheses involving indazoles.[17] By selectively protecting one of the nitrogen atoms, subsequent reactions can be directed to a specific position on the indazole ring. For example, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to regioselectively protect the N2 position, which then allows for directed C3-lithiation and subsequent reaction with electrophiles.[18] The choice of protecting group depends on the desired regioselectivity and the stability required for downstream reactions.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Key Features & Considerations |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | TFA, HCl; NaOMe in MeOH | Widely used due to its moderate stability. Can be removed under non-acidic conditions, which is advantageous for acid-sensitive substrates.[17] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH | TBAF in THF; aq. HCl in EtOH | Can direct regioselective C-3 lithiation.[18] |
| Trityl | Trt | TrCl, Et₃N or DIPEA | TFA or 80% aq. acetic acid | A bulky group that can provide steric hindrance. |
| Benzyl | Bn | BnBr or BnCl, Base (e.g., NaH, K₂CO₃) | Catalytic hydrogenolysis (H₂, Pd/C) | A robust protecting group stable to a wide range of conditions.[17] |
| Sulfonyl (e.g., Tosyl) | Ts | TsCl, pyridine or Et₃N | Reductive cleavage (e.g., Mg/MeOH) | Very stable to both acidic and basic conditions; reduces the nucleophilicity of the nitrogen.[17] |
Q3: Are there any alternatives to direct alkylation for preparing N1-substituted indazoles?
A3: Yes, several alternative strategies exist. One common approach is to incorporate the N-substituent prior to the indazole ring-closure.[2] For instance, using N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyls or nitriles can provide regioselective access to 1H-indazoles.[2] Another method involves the N-acylation of the indazole, which often favors the N1 position through thermodynamic equilibration, followed by reduction of the acyl group.[2][5]
Q4: What are the key challenges in Suzuki cross-coupling reactions involving indazoles?
A4: Suzuki cross-coupling is a valuable method for C-C bond formation on the indazole scaffold.[19] However, challenges can arise, including catalyst deactivation, low yields, and homo-coupling of the boronic acid. The choice of catalyst, ligand, base, and solvent is critical for a successful reaction. For coupling bromoindazoles with heteroaryl boronic acids, Pd(dppf)Cl₂ has been shown to be an effective catalyst.[20] It is important to thoroughly degas the reaction mixture to prevent catalyst oxidation.
III. Visualizing Key Concepts
Workflow for N-Alkylation of Indazoles
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 20. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
common byproducts in 5-Bromo-3-iodo-1H-indazole synthesis
Answering the user's request.## Technical Support Center: Synthesis of 5-Bromo-3-iodo-1H-indazole
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuances of this specific synthesis, focusing on the identification, mitigation, and troubleshooting of common byproducts. Our goal is to provide you with the causal logic behind experimental choices, enabling you to refine your process for optimal yield and purity.
Overview of the Synthetic Pathway
The most direct and widely adopted method for synthesizing this compound is through the electrophilic iodination of the 5-bromo-1H-indazole precursor. The C3 position of the indazole ring is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic attack.
Commonly employed iodinating agents include N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) with a base like potassium hydroxide (KOH).[1][2] While seemingly straightforward, this reaction is often accompanied by the formation of several impurities that can complicate purification and impact downstream applications.
Caption: General reaction scheme for the synthesis of this compound and the formation of common byproducts.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis and purification processes in a practical question-and-answer format.
Question 1: My TLC/LC-MS analysis shows a significant amount of starting material remaining, even after extended reaction times. What is causing this low conversion?
Answer: Low conversion is typically due to insufficient reactivity of the electrophile or deactivation of the starting material.
-
Causality: The indazole nitrogen is weakly basic and can be protonated by any adventitious acid, deactivating the ring towards electrophilic substitution. In the I₂/Base method, the base (e.g., KOH, K₂CO₃) is critical for deprotonating the indazole N-H, forming a more nucleophilic indazolide anion, which then readily attacks the iodine.[2] If the base is not strong enough, is of poor quality, or is added in insufficient quantity, the reaction will be sluggish. For NIS, while a base is still beneficial, the reagent is a more potent electrophile.[1]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your NIS or I₂ is not degraded. NIS should be a light tan or off-white solid.
-
Increase Base Stoichiometry: When using I₂/KOH, ensure at least one equivalent of a strong base is used. Using a stronger base like potassium tert-butoxide in THF can also be effective.[2]
-
Solvent Choice: Polar aprotic solvents like DMF, NMP, or Dioxane are excellent for this reaction as they solubilize the indazolide salt and promote the reaction.[2]
-
Temperature Control: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but be cautious as this may also promote byproduct formation. Monitor closely by TLC.
-
Question 2: I've achieved full conversion of my starting material, but my crude product is a complex mixture with multiple new spots on the TLC. What are these impurities?
Answer: A complex mixture post-reaction usually points to a lack of selectivity, leading to over-iodination or iodination at undesired positions.
-
Common Byproducts & Their Formation:
-
Di-iodinated Species: The product, this compound, is still an electron-rich heterocycle and can undergo a second iodination, typically at one of the remaining positions on the benzene ring (C4, C6, or C7). This is more likely if an excess of the iodinating agent is used or if the reaction temperature is too high.
-
Regioisomers: While C3 is the most reactive site, iodination can occur at other positions, especially under harsh conditions. The formation of these regioisomers is a common challenge in the electrophilic substitution of indazoles.[3]
-
N-Iodo Species: N-iodination is a possibility, though these intermediates are often unstable and may not survive workup and purification.[3]
-
-
Troubleshooting & Mitigation Strategy:
| Issue | Causality | Mitigation Strategy |
| Di-iodination | Excess iodinating agent (>1.2 eq), high temperature. | Use a slight excess of the iodinating agent (1.05-1.1 eq). Add the agent portion-wise at a low temperature (0-5 °C) and allow the reaction to slowly warm to room temperature. |
| Regioisomers | High reaction temperature, overly aggressive reagents. | Lowering the reaction temperature can improve selectivity by favoring the thermodynamically more stable C3-iodinated product.[3] Experimenting with different solvents may also alter the isomer distribution. |
| General Impurities | Reaction not clean. | Ensure the starting 5-bromo-1H-indazole is pure (>98%). Impurities from the previous step can carry over and react, complicating the product profile. |
Question 3: My product appears pure by TLC, but the yield after column chromatography is very low. Where am I losing my product?
Answer: Product loss during purification is often due to poor separation or product instability/adsorption on the stationary phase.
-
Causality & Solutions:
-
Streaking on Silica Gel: The N-H proton of indazoles is acidic and can interact strongly with the slightly acidic silica gel, leading to significant tailing ("streaking") on the column and poor separation. This results in mixed fractions and lower isolated yields.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (~0.5-1% v/v) or ammonia (e.g., using a mobile phase of Dichloromethane/Methanol with 1% NH₄OH). This neutralizes the acidic sites on the silica, improving peak shape and recovery.
-
-
Choosing the Right Eluent: Finding the right solvent system is critical.
-
Protocol: Start with a low-polarity system (e.g., Hexane/Ethyl Acetate or Heptane/Ethyl Acetate) and gradually increase the polarity. A typical gradient might be from 10% to 50% Ethyl Acetate in Hexane.
-
-
Crystallization: this compound is a crystalline solid. If the crude product is reasonably pure (>90%), consider recrystallization from a suitable solvent system (e.g., Ethanol/Water, Isopropanol, or Ethyl Acetate/Heptane) as a more efficient and scalable alternative to chromatography.
-
Caption: A troubleshooting workflow for analyzing crude reaction mixtures.
Recommended Experimental Protocol
This protocol is a reliable starting point and can be optimized based on the troubleshooting guide above.
Synthesis of this compound via NIS Iodination
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 5-bromo-1H-indazole (1.0 eq).
-
Dissolve the starting material in a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 10-15 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Reagents:
-
If using DCM, add potassium hydroxide (KOH, 1.1 eq) and stir for 15-20 minutes at 0 °C.
-
Slowly add N-Iodosuccinimide (NIS, 1.05 eq) in small portions over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction mixture will typically darken.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
-
Workup:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS or iodine.
-
Dilute the mixture with water and extract the product with a suitable organic solvent like Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane (or Heptane).
-
Pro-Tip: If tailing is observed, use a solvent system containing 0.5% triethylamine.
-
Combine the pure fractions and evaporate the solvent to yield this compound as an off-white to light yellow solid.
-
References
Technical Support Center: Purification of 5-Bromo-3-iodo-1H-indazole
Welcome to the technical support guide for 5-Bromo-3-iodo-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The following sections provide in-depth, experience-driven answers to common purification challenges, moving from general questions to specific troubleshooting scenarios. Our goal is to not only provide solutions but also to explain the chemical principles behind them, enabling you to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing a successful purification strategy for this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. A prevalent method for synthesizing this compound is the direct iodination of 5-bromo-1H-indazole using an iodine source (like I₂) and a base (such as KOH) in a polar aprotic solvent like DMF.[1][2]
Based on this, the primary impurities to anticipate are:
-
Unreacted Starting Material: 5-Bromo-1H-indazole is the most common process-related impurity. Its incomplete consumption during the reaction necessitates its removal.
-
Side-Reaction Products: While iodination of indazoles is often regioselective for the C3 position, minor formation of other isomers or di-iodinated species can occur, especially if the reaction is not carefully controlled.[3]
-
Residual Reagents & Solvents: Trace amounts of iodine may persist, often imparting a slight color to the crude product. High-boiling point solvents like DMF can also be challenging to remove completely without rigorous drying under a high vacuum.
-
Degradation Products: Indazoles can be sensitive to prolonged exposure to strong acids, bases, or light. Improper work-up or storage conditions can lead to the formation of degradation-related impurities.
Visual Guide: Selecting a Purification Strategy
The choice between column chromatography and recrystallization is a critical decision point. It depends on the nature of the impurities and the desired final purity. The following decision tree illustrates a logical approach to this selection process.
Caption: A decision tree for choosing the optimal purification technique.
Troubleshooting Guide: Common Purification Issues
This guide is structured in a problem-cause-solution format to directly address challenges you may encounter in the lab.
Problem 1: My TLC plate shows multiple spots: one major product spot and a lower Rf spot that stains similarly.
-
Probable Cause: This is the classic profile of an incomplete reaction. The lower Rf (more polar) spot is likely the unreacted starting material, 5-bromo-1H-indazole, which lacks the bulky, nonpolar iodine atom.
-
Solution Strategy: Flash Column Chromatography
-
Rationale: The polarity difference between the starting material (C₇H₅BrN₂) and the product (C₇H₄BrIN₂) is significant enough for effective separation via silica gel chromatography. The additional iodine atom increases the molecular weight and size, generally leading to a higher Rf (less polar behavior) in typical solvent systems.
-
Recommended Action: Perform flash column chromatography using a gradient elution. Start with a nonpolar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate). This will allow the desired, less polar product to elute first, while the more polar starting material remains bound to the silica longer. Monitor the fractions by TLC to identify and combine the pure product. For a detailed procedure, see Protocol 1 .
-
Problem 2: The purified product is an off-white or yellowish solid, not the expected white solid.
-
Probable Cause: This discoloration is often due to trace amounts of residual iodine (I₂) from the synthesis. While the workup with sodium thiosulfate is designed to quench excess iodine, even minute residual amounts can discolor the final product.
-
Solution Strategy 1: Activated Carbon Treatment during Recrystallization
-
Rationale: Activated carbon has a high surface area and is excellent at adsorbing colored organic impurities.
-
Recommended Action: During the recrystallization process (see Protocol 2 ), after the compound has fully dissolved in the hot solvent, add a very small amount of activated carbon (e.g., 1-2% by weight). Keep the solution hot and swirl for a few minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon. The resulting filtrate should be colorless. Allow it to cool slowly to obtain pure, colorless crystals. Caution: Using too much carbon can lead to significant product loss due to adsorption.
-
-
Solution Strategy 2: Trituration/Slurrying
-
Rationale: If the product is already of high purity aside from the color, a full recrystallization may not be necessary. Trituration with a suitable solvent can wash away surface impurities.
-
Recommended Action: Place the solid in a flask and add a small amount of a solvent in which the product is poorly soluble at room temperature (e.g., cold diethyl ether or hexane). Stir or sonicate the slurry for 15-30 minutes. The colored impurities may dissolve into the solvent. Filter the solid and wash with a small amount of the cold solvent. Dry the resulting white solid under vacuum.
-
Problem 3: I have low recovery after column chromatography.
-
Probable Cause 1: Product is partially insoluble in the loading solvent. If the crude material is not fully dissolved before being loaded onto the column, a significant portion can precipitate on the column frit or at the top of the silica, leading to poor separation and recovery.
-
Solution 1: Ensure the crude product is fully dissolved in a minimum amount of a strong solvent (like dichloromethane or ethyl acetate) before adsorbing it onto a small amount of silica gel for dry loading. This ensures even distribution on the column.
-
Probable Cause 2: The chosen eluent is not polar enough. If the solvent system is too nonpolar, the product will move very slowly or may not elute from the column at all.
-
Solution 2: Before running a large-scale column, carefully determine the optimal eluent system using TLC. The target compound's Rf should be approximately 0.25-0.35 in the chosen solvent system for good separation.
-
Probable Cause 3: The compound is unstable on silica. Some nitrogen-containing heterocycles can interact strongly with the acidic surface of silica gel, leading to streaking on TLC and decomposition or irreversible adsorption on the column.
-
Solution 3: If you observe significant streaking on TLC, consider deactivating the silica gel. This can be done by pre-treating the column with the eluent containing a small amount of a basic modifier, such as triethylamine (~0.5-1% v/v). This neutralizes the acidic sites on the silica, improving the recovery of sensitive compounds.
Data & Properties Summary
A clear understanding of the physical properties of the target compound and its common precursor is vital for purification and characterization.
| Property | This compound | 5-Bromo-1H-indazole (Starting Material) |
| Molecular Formula | C₇H₄BrIN₂[4] | C₇H₅BrN₂[5] |
| Molecular Weight | 322.93 g/mol [1] | 197.03 g/mol [5] |
| Appearance | Off-white to light yellow solid[1] | Powder[5] |
| Melting Point | ~196 °C[1][6] | ~123-127 °C[5] |
| Predicted pKa | ~10.78[7] | N/A |
| Solubility | Soluble in DMF, DMSO; moderate solubility in ethyl acetate, DCM; poorly soluble in hexanes. | Generally more polar than the product. |
Experimental Protocols
These protocols provide validated, step-by-step instructions for the key purification techniques discussed.
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare the silica gel slurry in the initial, nonpolar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Loading Recommended): Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane (~5-10 mL). Add silica gel (~2-3 g) to this solution. Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Column Application: Carefully layer the silica-adsorbed sample onto the top of the packed column. Gently add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.
-
Elution: Fill the column with the initial eluent. Apply pressure (using a pump or hand bellows) to begin the elution process. Collect fractions (e.g., 20 mL per tube).
-
Gradient Increase: Gradually increase the eluent polarity as required based on TLC analysis of the fractions. For example, move from 5% to 10%, then 15% ethyl acetate in hexane.
-
Fraction Analysis: Spot every few fractions on a TLC plate. Visualize under a UV lamp (254 nm). The product, being the less polar component, should elute before the starting material.
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the compound's structure, good candidates to screen include ethanol, isopropanol, acetonitrile, or a mixed solvent system like ethyl acetate/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate). Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Re-heat to boiling for 2-5 minutes.
-
Hot Filtration (Optional): If carbon was used, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent. The melting point of the dried solid should be sharp and match the literature value (~196 °C).[1][6]
Troubleshooting Workflow Diagram
This diagram provides a systematic workflow for identifying unknown impurities detected during routine analysis.
Caption: A logical workflow for identifying unknown impurities.
References
- 1. This compound CAS#: 459133-66-5 [m.chemicalbook.com]
- 2. soc.chim.it [soc.chim.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aobchem.com [aobchem.com]
- 5. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. 5-BROMO-3-IODO (1H)INDAZOLE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: 5-Bromo-3-iodo-1H-indazole
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working with 5-Bromo-3-iodo-1H-indazole. Here, we address common challenges and frequently asked questions regarding its stability, storage, and use in synthetic applications. Our aim is to provide practical, experience-driven insights to ensure the integrity of your experiments and the reliability of your results.
I. Quick Reference Data Table
For your convenience, the key physical and storage parameters for this compound are summarized below. Adherence to these guidelines is the first step in ensuring the long-term stability and purity of the compound.
| Parameter | Recommended Specification | Rationale & Expert Notes |
| CAS Number | 459133-66-5 | N/A |
| Molecular Formula | C₇H₄BrIN₂ | N/A |
| Molecular Weight | 322.93 g/mol | N/A |
| Appearance | Off-white to light tan crystalline powder | Significant deviation from this appearance may indicate degradation. |
| Optimal Storage Temp. | 2–8 °C | Refrigeration is critical to minimize thermal degradation pathways. |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation and moisture-related degradation.[1] |
| Light Exposure | Store in the dark (amber vial) | Aryl iodides can be light-sensitive, leading to deiodination.[2] |
II. Frequently Asked Questions (FAQs) on Stability & Storage
This section addresses the most common inquiries our application scientists receive regarding the handling and storage of this compound.
Question 1: My new bottle of this compound is an off-white powder. Is this the correct appearance?
Answer: Yes, the expected appearance of high-purity this compound is an off-white to a very light tan or beige crystalline powder. The exact hue can vary slightly between batches due to minor, benign differences in the crystallization process. A homogenous, free-flowing powder is a good indicator of quality.
Question 2: I've stored my this compound for a few months, and it has turned yellow/brown. What happened, and is it still usable?
Answer: A color change from off-white to yellow or brown is a primary indicator of degradation. The most likely cause is the slow decomposition of the molecule, particularly at the carbon-iodine bond, which is the weakest point in the structure.[2]
-
Causality: The C-I bond is susceptible to cleavage by light (photodegradation) and heat.[2] This process can liberate trace amounts of elemental iodine (I₂), which is intensely colored and can stain the remaining material yellow or brown even at very low concentrations. Oxidation of the indazole ring system is another potential, though likely secondary, degradation pathway.
-
Usability: The material is likely no longer of high purity. Using it in a sensitive reaction, such as a palladium-catalyzed cross-coupling, is not recommended. The impurities can act as catalyst poisons, and the lower concentration of the active compound will lead to inaccurate stoichiometry and reduced yields. For non-critical applications, its use may be considered, but a purity check (e.g., by LC-MS or ¹H NMR) is strongly advised.
Question 3: What are the absolute best practices for long-term storage to prevent degradation?
Answer: To maximize the shelf-life of this compound, we recommend a multi-faceted approach based on controlling the key environmental factors that drive degradation:
-
Temperature Control: Always store the compound in a refrigerator at 2–8 °C.[1] Do not store it at room temperature for extended periods.
-
Inert Atmosphere: Before sealing, flush the vial with a dry, inert gas like argon or nitrogen. This displaces oxygen and moisture, which can contribute to oxidative degradation and hydrolysis, respectively.
-
Light Protection: Store the vial in the dark. The use of an amber glass vial is standard and highly effective at blocking UV and visible light that can initiate photodegradation.[2]
-
Secure Sealing: Ensure the vial cap is tightly sealed. For long-term storage, sealing the cap with paraffin film provides an excellent secondary barrier against moisture and air ingress.
III. Troubleshooting Guide for Synthetic Applications
This compound is a valuable building block, most commonly utilized in metal-catalyzed cross-coupling reactions. This section provides a troubleshooting framework for common issues encountered during its use.
Scenario 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction
You are attempting to perform a Suzuki coupling at the C3-iodo position, but you observe low conversion of your starting material.
References
preventing dehalogenation in reactions with 5-Bromo-3-iodo-1H-indazole
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 5-Bromo-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this valuable synthetic intermediate. Our focus is to provide actionable troubleshooting advice and in-depth answers to frequently asked questions, specifically concerning the prevention of dehalogenation and achieving high chemoselectivity in cross-coupling reactions.
The this compound scaffold is a powerful building block in medicinal chemistry, largely due to the differential reactivity of its two halogen atoms. The carbon-iodine bond at the C3 position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond at the C5 position.[1][2] This reactivity difference is the key to performing selective and sequential functionalizations. However, it also presents a common challenge: undesired dehalogenation, where a halogen atom is reductively replaced by hydrogen, leading to byproduct formation and reduced yields.[3]
This document synthesizes field-proven insights and mechanistic understanding to help you optimize your reaction conditions, maximize yields, and prevent unwanted side reactions.
Troubleshooting Guide
This section addresses specific issues encountered during experiments in a direct question-and-answer format.
Q1: I'm observing significant dehalogenation at the C3-iodo position during my Suzuki coupling. How can I favor the cross-coupling product?
A1: This is a classic chemoselectivity problem. Dehalogenation competes directly with the desired cross-coupling pathway. The root cause is often the generation of a palladium hydride intermediate (Ar-Pd-H), which undergoes reductive elimination faster than the desired C-C bond formation.[4] This can be exacerbated by certain bases, solvents, or high temperatures.
Core Strategy: Your goal is to accelerate the rate of reductive elimination for the cross-coupled product relative to the rate of hydrodehalogenation.
Key Factors Influencing Dehalogenation vs. Suzuki Coupling
Caption: Key factors influencing the outcome of cross-coupling reactions.
Troubleshooting Steps & Recommendations:
-
Ligand Selection is Critical: The ligand stabilizes the palladium catalyst and modulates its reactivity. For suppressing dehalogenation, bulky, electron-rich biarylphosphine ligands are superior. They promote rapid reductive elimination of the desired product.
-
Optimize the Base: The base can be a source of hydrides or protons, directly contributing to dehalogenation.
-
Avoid: Strong alkoxide bases (e.g., NaOtBu) and amine bases with β-hydrogens (e.g., Et₃N), which can generate palladium hydride species.[4][7]
-
Recommended: Use a milder, non-nucleophilic inorganic base. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices.[3][5][6]
-
-
Choose the Right Solvent: Solvents can act as hydride or proton sources.
-
Control the Temperature: Higher temperatures can accelerate side reactions. Use the lowest temperature that allows the desired reaction to proceed efficiently (typically 80-100 °C). Consider microwave heating to shorten reaction times, which can sometimes reduce byproduct formation.[9]
Table 1: Recommended Conditions for Selective C3-Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ | Proven efficacy and selectivity for heterocyclic systems.[5] |
| Ligand | XPhos, SPhos, or dppf | Bulky, electron-rich ligands that accelerate reductive elimination.[3][6] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Milder inorganic bases that minimize hydride formation.[3][5] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or DME | Aprotic solvents that are less likely to act as hydride donors.[3][5] |
| Temperature | 80-100 °C | Balances reaction rate with minimizing thermal decomposition and side reactions. |
Q2: My Sonogashira coupling is giving me a mixture of products, including debrominated and/or deiodinated starting material. What conditions promote selective C3-alkynylation?
A2: The Sonogashira reaction is generally highly selective for the C3-iodo position.[10] If you are observing dehalogenation or lack of selectivity, the issue likely lies with catalyst stability, the base, or reaction temperature. The mechanism of the Sonogashira coupling is distinct but shares the same initial oxidative addition step, where dehalogenation can compete.
Troubleshooting Steps & Recommendations:
-
Evaluate Your Catalyst System: The classic [PdCl₂(PPh₃)₂]/CuI system is typically effective.[10] If it's failing, consider a pre-catalyst or a more robust ligand.
-
Base Selection: Triethylamine (Et₃N) is the standard base and solvent for Sonogashira reactions. While it can be a hydride source, its role in the catalytic cycle is often essential. If dehalogenation is severe, you can try using a less reactive amine base like diisopropylethylamine (DIPEA) or switching to a mixed solvent system (e.g., DMF/Et₃N) to dilute the amine.[10]
-
Copper Co-catalyst: Ensure your copper(I) source (typically CuI) is fresh and of high purity. The copper co-catalyst is crucial for the alkyne activation step; inefficient copper catalysis can slow the overall cycle, giving more time for palladium side reactions.[2][11]
-
Temperature Control: Sonogashira couplings on reactive iodides can often be run at lower temperatures. Start at room temperature and gently heat only if necessary (e.g., to 50-70 °C).[2][10] Overheating is a common cause of byproduct formation.
Protocol 1: General Procedure for Selective C3-Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), [PdCl₂(PPh₃)₂] (2-5 mol%), and CuI (4-10 mol%).
-
Add a solvent mixture of anhydrous DMF and Et₃N (e.g., 2:1 ratio).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
If the reaction is sluggish, heat gently to 50-70 °C until the starting material is consumed.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the halogen atoms on this compound in Pd-catalyzed cross-coupling?
The reactivity of a C-X bond in the rate-determining oxidative addition step of most cross-coupling cycles is inversely proportional to the bond dissociation energy. The established order is: C–I > C–Br > C–Cl .[1][12] Therefore, the C3-iodo group will react selectively under conditions that are not harsh enough to activate the more stable C5-bromo bond. This allows for highly controlled, sequential functionalization.
Q2: Should I protect the N-H group of the indazole? If so, what protecting groups are recommended?
The indazole N-H is acidic and can potentially interfere with organometallic reagents or strong bases, sometimes leading to lower yields or side reactions.[3] However, numerous protocols demonstrate successful couplings on the unprotected N-H.[5][10]
-
When to Protect: Consider N-protection if you are using very strong bases (like n-BuLi for metalation) or if you observe persistent low yields and side product formation after optimizing other parameters.
-
When Not to Protect: For standard Suzuki, Sonogashira, or Buchwald-Hartwig aminations with moderate inorganic bases (K₂CO₃, Cs₂CO₃), protection is often unnecessary and adds extra steps to your synthesis.
-
Recommended Groups: If protection is needed, groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are effective and can be readily removed.
Q3: What is the underlying mechanism of dehalogenation?
Dehalogenation in palladium-catalyzed reactions is a reductive process that replaces a halogen with a hydrogen atom.[3] There are two primary mechanistic pathways:
-
Via Palladium Hydride Species: A Pd(II)-hydride intermediate, [Ar-Pd(II)-H], can form. This species can arise from the oxidative addition of a hydride source (like a solvent or base) to the Pd(0) catalyst or through β-hydride elimination from alkoxide or amine ligands on the palladium center.[13][14] This intermediate then undergoes reductive elimination to yield the dehalogenated arene (Ar-H).
-
Direct Protonolysis: The key arylpalladium(II) halide intermediate, [Ar-Pd(II)-X], can be cleaved by a proton source (H⁺), such as water or alcohols, to release the dehalogenated product. This pathway is more prevalent in the presence of excess water or protic solvents.
Chemoselective Functionalization vs. Dehalogenation Pathway
Caption: Competing pathways in Pd-catalyzed reactions of this compound.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
improving solubility of 5-Bromo-3-iodo-1H-indazole for reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Bromo-3-iodo-1H-indazole. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered when working with this versatile synthetic intermediate. As a cornerstone in the development of kinase inhibitors and other pharmaceuticals, understanding its handling and reactivity is paramount for successful experimental outcomes.[1][2][3]
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
Q1: What is this compound and why is it important in drug discovery?
This compound is a heterocyclic aromatic compound with the chemical formula C₇H₄BrIN₂.[4][5] It serves as a crucial building block in medicinal chemistry, particularly for the synthesis of protein kinase inhibitors.[1][6] The indazole core is a "privileged scaffold," meaning it is a structural framework known to bind to multiple biological targets. The bromine and iodine atoms at the 5- and 3-positions, respectively, provide two distinct reactive sites for orthogonal functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic and diverse modification of the indazole core to explore structure-activity relationships (SAR) and develop potent and selective drug candidates.[6][7]
Q2: What are the main safety precautions for handling this compound?
This compound is classified as an irritant and acute toxicant. Standard laboratory safety protocols should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent degradation.[5][8]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Q3: What are the key reactivity sites on the molecule?
The primary sites for synthetic modification are the C-I and C-Br bonds, as well as the N-H bond of the indazole ring.
-
C-I Bond (Position 3): The carbon-iodine bond is the more reactive of the two C-X bonds towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for selective functionalization at the 3-position while leaving the C-Br bond intact for subsequent reactions.
-
C-Br Bond (Position 5): The carbon-bromine bond is less reactive than the C-I bond but can still participate in cross-coupling reactions under more forcing conditions. This differential reactivity is key to sequential, site-selective derivatization.
-
N-H Bond (Position 1): The indazole nitrogen is nucleophilic and can be alkylated, acylated, or protected. N-H protection (e.g., with a BOC, SEM, or THP group) is often necessary to prevent side reactions and improve the solubility of the starting material in certain solvents.[9]
Section 2: Troubleshooting Guide - Solubility Challenges
Poor solubility is one of the most common hurdles when working with this compound, leading to incomplete reactions and low yields. This section provides a systematic approach to overcoming these issues.
Q4: My this compound is not dissolving for my Suzuki coupling. What solvents should I try?
The choice of solvent is critical and depends heavily on the specific reaction conditions, especially the base and temperature.
Rationale: The compound is a relatively nonpolar, crystalline solid with a high melting point (~196 °C), which contributes to its low solubility in many common organic solvents.[5][10] For cross-coupling reactions, a solvent must not only dissolve the indazole but also the base and the catalyst system, while being stable at the required reaction temperature.
Recommended Solvents: Apolar aprotic and polar aprotic solvents are generally the most effective. Often, a mixture of solvents is required to achieve both sufficient solubility and optimal reaction conditions.
| Solvent | Class | Typical Reaction Use | Comments |
| 1,4-Dioxane | Polar Aprotic | Suzuki, Buchwald-Hartwig | Excellent choice, often used with an aqueous base.[7][9] Good for microwave heating. |
| Dimethylformamide (DMF) | Polar Aprotic | Suzuki, Sonogashira, Heck | High boiling point and good solvating power for many salts.[5][9] Can be difficult to remove. |
| Dimethoxyethane (DME) | Polar Aprotic | Suzuki | Good alternative to dioxane, often used with K₂CO₃.[7] |
| Toluene | Apolar Aprotic | Buchwald-Hartwig | Favored for reactions using strong, non-aqueous bases like NaOtBu.[9] |
| Acetonitrile (ACN) | Polar Aprotic | Heck | Can be effective, particularly in Heck reactions.[9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | General Solubility | Excellent solvating power, but its high boiling point can make workup challenging. |
Q5: I've tried the recommended solvents, but solubility is still poor. What else can I do?
If single solvents are insufficient, several other strategies can be employed. The following decision tree provides a logical workflow for troubleshooting solubility.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. aobchem.com [aobchem.com]
- 5. This compound CAS#: 459133-66-5 [m.chemicalbook.com]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. 5-BROMO-3-IODO (1H)INDAZOLE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chembk.com [chembk.com]
Technical Support Center: Scale-Up Synthesis of 5-Bromo-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Bromo-3-iodo-1H-indazole. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during the scale-up of this important synthetic intermediate. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis.
Overview of the Synthesis
The synthesis of this compound typically involves the direct iodination of 5-bromo-1H-indazole. This seemingly straightforward electrophilic substitution presents several challenges, particularly when transitioning from laboratory scale to pilot or manufacturing scale. The core of the issues often revolves around regioselectivity, reaction control, impurity profiles, and product isolation.
A common synthetic route involves the reaction of 5-bromo-1H-indazole with an iodinating agent, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), in the presence of a base.[1] The base is crucial for deprotonating the indazole, increasing its nucleophilicity and facilitating the attack on the electrophilic iodine source.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Yield and Incomplete Conversion
Q: My scale-up reaction is resulting in a low yield of this compound, with a significant amount of unreacted 5-bromo-1H-indazole remaining. What are the likely causes and how can I improve the conversion?
A: This is a frequent challenge and can be attributed to several factors. Let's break down the potential causes and solutions:
-
Insufficient Base or Inefficient Deprotonation: On a larger scale, mass transfer limitations can lead to inefficient mixing and localized areas of low base concentration. This results in incomplete deprotonation of the 5-bromo-1H-indazole, which is necessary for the iodination to occur.
-
Solution:
-
Increase Base Equivalents: While stoichiometric amounts of base might work on a small scale, a slight excess (1.1-1.5 equivalents) is often beneficial in a larger batch to ensure complete deprotonation.
-
Optimize Base Addition: For solid bases like potassium hydroxide (KOH), consider adding them portion-wise or as a solution to improve dispersion.
-
Stirring and Baffling: Ensure your reactor is equipped with appropriate stirring (e.g., overhead mechanical stirrer) and baffling to ensure thorough mixing of the heterogeneous mixture.
-
-
-
Iodine Sublimation: Molecular iodine can sublime, especially with extended reaction times or elevated temperatures. This loss of reagent will naturally lead to incomplete conversion.
-
Solution:
-
Temperature Control: Maintain a consistent and controlled reaction temperature. For many iodination reactions, room temperature is sufficient.[2]
-
Closed System: Ensure your reactor is well-sealed to minimize the loss of volatile iodine. A reflux condenser can also help though this reaction is typically not run at reflux.
-
-
-
Reaction Monitoring: Relying solely on a timed reaction can be misleading during scale-up.
-
Solution:
-
In-Process Controls (IPCs): Implement regular reaction monitoring using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material. This data-driven approach allows you to determine the true endpoint of the reaction.
-
-
Issue 2: Formation of Impurities and Byproducts
Q: My final product is contaminated with several impurities that are difficult to remove. What are the common byproducts in this synthesis and how can I minimize their formation?
A: Impurity formation is a critical concern in pharmaceutical chemistry. In this synthesis, you are likely encountering regioisomers and potentially over-iodinated products.
-
Regioisomer Formation: While the 3-position is generally the most reactive site for electrophilic substitution on the indazole ring, iodination at other positions can occur, leading to a mixture of isomers that can be challenging to separate.[3]
-
Solution:
-
Controlled Reagent Addition: Add the iodinating agent slowly and at a controlled temperature. This helps to maintain a low concentration of the electrophile and favors substitution at the most reactive site.
-
Solvent Choice: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are commonly used and can help to solubilize the indazole salt and control the reaction.[1]
-
-
-
Di-iodination: The formation of di-iodinated species can occur if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long after the initial iodination is complete.
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.
-
Reaction Monitoring: As mentioned before, closely monitor the reaction and quench it promptly once the starting material is consumed to prevent over-reaction.
-
-
Issue 3: Difficult Product Isolation and Purification
Q: I am struggling with the work-up and purification of the product on a larger scale. The product seems to be precipitating with impurities, and recrystallization is not effective. What are some robust isolation and purification strategies?
A: Isolation and purification are often the bottlenecks in scaling up a synthesis.
-
Work-up Procedure:
-
Quenching: The reaction is typically quenched by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any excess iodine.[2] Ensure that the quench is performed at a controlled temperature to avoid any potential exotherms.
-
Precipitation and Filtration: The product often precipitates from the aqueous mixture.
-
Anti-Solvent Addition: Consider a controlled addition of an anti-solvent (e.g., water) to the reaction mixture to induce precipitation. The rate of addition can affect the crystal size and purity.
-
Slurry and Wash: After filtration, washing the crude solid with appropriate solvents is crucial. Water washes will remove inorganic salts, and a wash with a non-polar solvent like heptane or ether can remove less polar organic impurities.
-
-
-
Purification:
-
Recrystallization: If direct recrystallization is proving difficult, consider a multi-solvent system. Experiment with solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to find a system that provides good solubility at elevated temperatures and poor solubility at room temperature or below for your product, while keeping impurities in solution.
-
Column Chromatography: While not ideal for very large scales, flash column chromatography can be a viable option for purifying multi-kilogram batches if a suitable and cost-effective solvent system is developed.
-
Slurry Purification: Sometimes, simply stirring the crude product in a solvent in which it has low solubility can be effective at leaching out impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best iodinating agent for this synthesis?
Both molecular iodine (I₂) and N-iodosuccinimide (NIS) are effective.[1]
-
Iodine (I₂): Is cost-effective and readily available, making it a good choice for large-scale synthesis. It requires a base to generate the more reactive iodinating species.
-
N-Iodosuccinimide (NIS): Is a milder and often more selective iodinating agent. However, it is more expensive, which can be a consideration for large-scale production. The choice often depends on the specific substrate and the desired level of control over the reaction.
Q2: What is the role of the base in this reaction?
The base, typically a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates the N-H of the indazole ring.[1] This increases the electron density of the heterocyclic system, making it more nucleophilic and activating it towards electrophilic attack by iodine.
Q3: What are the key safety considerations for this reaction at scale?
-
Iodine Handling: Iodine is corrosive and its vapors are irritating. Handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Base Handling: Strong bases like KOH and NaOH are corrosive. Handle with care and use appropriate PPE.
-
Exotherms: While the reaction is not typically highly exothermic, monitor the temperature during reagent addition, especially on a large scale. Have a cooling bath readily available.
-
Quenching: The quench with a reducing agent can be exothermic. Add the quenching solution slowly and with cooling if necessary.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring:
-
TLC: A quick and easy way to monitor the progress of the reaction.
-
HPLC: Provides more quantitative information on the conversion and the formation of impurities.
-
-
Final Product Characterization:
-
NMR (¹H and ¹³C): To confirm the structure of the product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
HPLC: To determine the purity of the final product.
-
Melting Point: A good indicator of purity.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Equivalents |
| 5-Bromo-1H-indazole | 197.02 | 100 g | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 34 g | 1.2 |
| Iodine (I₂) | 253.81 | 142 g | 1.1 |
| N,N-Dimethylformamide (DMF) | - | 1 L | - |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | - | - |
| Water | - | - | - |
| Heptane | - | - | - |
Procedure:
-
To a mechanically stirred reactor, add 5-bromo-1H-indazole (100 g, 0.507 mol) and DMF (1 L).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add potassium hydroxide (34 g, 0.608 mol) portion-wise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve iodine (142 g, 0.558 mol) in DMF (500 mL).
-
Add the iodine solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly add a 10% aqueous solution of sodium thiosulfate until the dark color of the iodine is discharged.
-
Add water (2 L) to the reaction mixture to precipitate the product.
-
Stir the slurry for 30 minutes, then filter the solid.
-
Wash the filter cake with water (3 x 500 mL) and then with cold heptane (2 x 250 mL).
-
Dry the solid under vacuum at 40-50 °C to a constant weight to afford this compound.
Visualizing the Synthetic Pathway and Troubleshooting
Caption: Troubleshooting workflow for the synthesis of this compound.
References
workup procedures to remove impurities from 5-Bromo-3-iodo-1H-indazole reactions
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting and procedural information for researchers, medicinal chemists, and process development scientists working with 5-Bromo-3-iodo-1H-indazole. Our focus is on addressing common challenges encountered during the post-reaction workup and purification phases to ensure high purity and yield of this critical chemical intermediate.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound, which is typically synthesized via direct iodination of 5-bromo-1H-indazole.[1][2]
Q1: My crude product is a dark purple/brown oil or sticky solid after evaporating the solvent. What went wrong?
This is a frequent issue, often caused by two main culprits: residual iodine and trapped high-boiling point solvents like N,N-Dimethylformamide (DMF).
Causality:
-
Residual Iodine (I₂): The iodination reaction often uses an excess of molecular iodine.[1] If not completely quenched during the workup, iodine will remain in the organic extracts, imparting a dark color and contaminating the final product.
-
Trapped DMF: DMF is a common solvent for this reaction due to its ability to dissolve the indazole and the base.[1][2][3] Its high boiling point (153 °C) makes it difficult to remove completely by standard rotary evaporation, leaving an oily residue that can inhibit crystallization.
Solutions:
Step-by-Step Protocol: Effective Quenching and Solvent Removal
-
Quench Thoroughly: After the reaction is complete, pour the DMF solution into a separatory funnel containing an aqueous solution of a reducing agent. A 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution is highly effective.[1][4]
-
Expert Tip: Add the reaction mixture to the quench solution, not the other way around. This ensures immediate availability of the reducing agent. Continue adding the quench solution until the dark color of iodine is fully discharged and the aqueous layer is colorless.
-
-
Extract the Product: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate (EtOAc).
-
Wash the Organic Layer: Combine the organic extracts and wash them sequentially with:
-
Water (2x): To begin removing the DMF.
-
Brine (1x): To break up any emulsions and remove the bulk of the dissolved water from the organic layer.[1]
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Trustworthiness Check: If an oily residue persists, co-evaporation with a lower-boiling solvent like toluene or heptane can help azeotropically remove the final traces of DMF.
-
Q2: My NMR/LC-MS analysis shows significant contamination with the starting material, 5-bromo-1H-indazole. How can I remove it?
The presence of starting material indicates an incomplete reaction or inefficient purification. The two compounds have very similar structures, but their polarity difference is sufficient for separation.
Causality:
-
Incomplete Reaction: Insufficient reaction time, incorrect stoichiometry of reagents (iodine or base), or temperatures that are too low can lead to unreacted 5-bromo-1H-indazole.
-
Inefficient Purification: Simple precipitation or a single extraction may not be sufficient to separate the product from the slightly more polar starting material.
Solutions:
Option A: Flash Column Chromatography (Recommended for most cases)
Flash chromatography is the most reliable method for separating compounds with small polarity differences.[5][6]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for cost-effective, high-resolution separation of heterocyclic compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 70:30). |
| Elution Order | 1. This compound (less polar) 2. 5-bromo-1H-indazole (more polar) | The iodine atom at the 3-position reduces the molecule's ability to hydrogen bond with the silica compared to the proton at the same position on the starting material, causing it to elute first. |
Option B: Recrystallization (For near-pure material or large scale)
If the product is >90% pure, recrystallization can be an effective final polishing step.
Step-by-Step Protocol: Recrystallization
-
Solvent Screening: Identify a suitable solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble when heated. Potential candidates include ligroine, heptane/ethyl acetate mixtures, or isopropanol/water.[7]
-
Dissolution: Dissolve the crude material in the minimum amount of hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Workflow & Troubleshooting Diagrams
Caption: General experimental workflow from synthesis to pure product.
Caption: Troubleshooting decision tree for a common purification issue.
Frequently Asked Questions (FAQs)
Q3: What is a standard, reliable workup procedure for a ~5-10 gram scale reaction?
For a reaction starting with 5.0 g of 5-bromo-1H-indazole, the following procedure is robust.[1]
-
Reaction: In a flask protected by nitrogen, dissolve 5-bromo-1H-indazole (1.0 eq.) in anhydrous DMF. Add KOH (3.0 eq.) followed by iodine (2.0 eq.). Stir at room temperature for 2-3 hours, monitoring by TLC.[1]
-
Quench: Slowly pour the reaction mixture into 100 mL of cold 10% aqueous sodium thiosulfate. Stir until the color dissipates.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate under reduced pressure to yield the crude product. The crude material can often be used directly if purity is sufficient, or it can be further purified.[1]
Q4: Besides Hexanes/Ethyl Acetate, are there other recommended solvent systems for column chromatography?
Yes, the choice depends on the specific impurities present. For more polar impurities, a different system might provide better separation.
-
Dichloromethane (DCM) / Methanol (MeOH): A gradient of 0% to 5% MeOH in DCM can be effective. The elution order should remain the same.
-
Toluene / Acetone: This less common system can sometimes offer unique selectivity for aromatic compounds.
Q5: How should the final, pure this compound be stored?
Like many halogenated heterocyclic compounds, it should be stored under controlled conditions to ensure long-term stability.
-
Temperature: Store at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon).
-
Light/Moisture: Protect from light and moisture by using an amber, tightly sealed container.[8]
References
- 1. This compound CAS#: 459133-66-5 [m.chemicalbook.com]
- 2. soc.chim.it [soc.chim.it]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. lonza.com [lonza.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-3-iodo-1H-indazole in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of innovation, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] The ability to precisely functionalize this privileged heterocycle is paramount. Among the various starting materials, dihalogenated indazoles serve as exceptionally versatile building blocks, enabling the stepwise introduction of molecular complexity.
This guide provides an in-depth comparison of the reactivity of 5-Bromo-3-iodo-1H-indazole , a key intermediate, against other dihalogenated indazoles. We will explore the fundamental principles governing its unique reactivity and provide experimental data to support its strategic use in synthesis.
The Foundational Principle: C-I vs. C-Br Bond Reactivity in Palladium Catalysis
The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is:
This hierarchy is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C–I bond is the weakest, making it the most susceptible to the crucial first step in most cross-coupling catalytic cycles: oxidative addition to a Palladium(0) complex. This intrinsic difference allows for highly regioselective reactions, where the C3-iodo position can be functionalized under mild conditions while leaving the C5-bromo position intact for a subsequent, more forcing transformation.[4][6] This "orthogonal" reactivity is the key to its power as a synthetic building block.
Caption: General catalytic cycle for Palladium cross-coupling reactions.
Comparative Reactivity in Key Transformations
The true value of this compound is demonstrated in its performance in sequential cross-coupling reactions. The C3-iodo position acts as a highly reactive "scout," enabling initial diversification, while the more robust C5-bromo position serves as a reliable anchor for late-stage functionalization.
Sonogashira Coupling: A Gateway to Alkynylated Indazoles
The Sonogashira reaction, which couples terminal alkynes with aryl halides, proceeds with exceptional selectivity on this compound.[6][7] The C3-iodo bond readily reacts under standard Sonogashira conditions (Pd catalyst, Cu(I) cocatalyst, mild base) at or near room temperature, affording the 3-alkynyl-5-bromo-1H-indazole in high yield with negligible formation of the di-alkynylated product.[6][8]
The remaining C5-bromo bond can then be subjected to a second Sonogashira coupling, typically requiring elevated temperatures (e.g., 70 °C), to install a different alkyne.[6] This stepwise approach is also perfectly suited for a Sonogashira-Suzuki sequence.[6][7]
| Position | Coupling Partner | Catalyst System | Conditions | Outcome | Reference |
| C3-Iodo | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, DMF, RT, 4h | Selective mono-coupling | [6] |
| C5-Bromo | 4-Ethynylanisole | PdCl₂(PPh₃)₂, CuI | Et₃N, DMF, 70°C, 48h | Coupling at C5 on mono-functionalized product | [6] |
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki reaction is a workhorse for C-C bond formation. With this compound, the reaction can be directed with high fidelity to the C3 position using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ at moderate temperatures.[6][9] The less reactive C5-bromo bond requires more forcing conditions, such as higher temperatures or the use of more electron-rich and bulky phosphine ligands (e.g., tBu₃P), to undergo a second Suzuki coupling.[4]
This predictable reactivity is a significant advantage over di-bromo or di-chloro indazoles, where selective mono-arylation can be challenging and often results in mixtures.[10]
| Position | Coupling Partner | Catalyst System | Conditions | Outcome | Reference |
| C3-Iodo | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C | Selective mono-arylation at C3 | [4][6] |
| C5-Bromo | 4-Methoxyphenyl-boronic Acid | Pd₂(dba)₃, tBu₃P, KF | THF, 65°C | Arylation at C5 on mono-functionalized product | [4] |
Buchwald-Hartwig Amination: Installing Nitrogen Nucleophiles
The introduction of amine functionalities is critical in drug design. The Buchwald-Hartwig amination provides a powerful method for C-N bond formation.[11][12] Consistent with other cross-coupling reactions, the C3-iodo bond of this compound is preferentially aminated. The success of this reaction is highly dependent on the choice of a suitable bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) and an appropriate base.[11][12] The C5-bromo position can be subsequently functionalized, often requiring a different ligand/base combination or higher temperatures to achieve efficient coupling.
| Position | Coupling Partner | Catalyst System | Conditions | Outcome | Reference |
| C3-Iodo | Morpholine | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Dioxane, 100°C | Selective mono-amination at C3 | [11][12] |
| C5-Bromo | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 110°C | Amination at C5 on mono-functionalized product | [12] |
Comparison with Other Dihalogenated Indazoles
| Substrate | Halogens | Inherent Reactivity Difference | Selectivity Control | Typical Reaction Conditions |
| This compound | Iodo, Bromo | High | Excellent, based on C-X bond energy.[4][6] | Mild for C-I, more forcing for C-Br. |
| 3,5-Dibromo-1H-indazole | Bromo, Bromo | Low | Difficult; relies heavily on catalyst/ligand control or subtle electronic differences.[10] | Generally requires forcing conditions for both sites. |
| 3,5-Dichloro-1H-indazole | Chloro, Chloro | Very Low | Very challenging; requires specialized, highly active catalysts. | Harsh conditions often needed.[5] |
| 5-Chloro-3-iodo-1H-indazole | Iodo, Chloro | Very High | Excellent, provides a very wide reaction window between the two sites.[4] | Mild for C-I, very forcing for C-Cl. |
As the table illustrates, the combination of iodine and bromine provides an ideal balance of reactivity and selectivity for many synthetic applications. While an iodo/chloro pairing offers an even larger reactivity gap, the harsh conditions often required to activate the C-Cl bond can limit functional group tolerance. Dibromo and dichloro analogs lack the intrinsic, reliable reactivity differential, making them less suitable for programmed, sequential functionalization.
Caption: Workflow for the sequential functionalization of the indazole core.
Experimental Protocol: Selective Sonogashira Coupling at the C3-Position
This protocol describes a representative procedure for the selective functionalization of the C3-iodo position, leaving the C5-bromo position available for further modification.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide [CuI] (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF via syringe, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-bromo-3-alkynyl-1H-indazole.
Trustworthiness: This protocol is self-validating. The high chemoselectivity for the C3-iodo position under these mild conditions confirms the differential reactivity. The unreacted C5-bromo position can be confirmed by NMR and mass spectrometry and carried forward to a second coupling step under more vigorous conditions.
Conclusion
This compound stands out as a superior building block for the synthesis of complex, polysubstituted indazoles. Its value lies in the predictable and highly chemoselective reactivity of its C3-iodo bond over the C5-bromo bond in a wide range of palladium-catalyzed cross-coupling reactions. This intrinsic reactivity differential allows for a programmed and sequential approach to molecular diversification that is difficult to achieve with other dihalogenated analogs like dibromo- or dichloroindazoles. For drug development professionals, mastering the reactivity of this scaffold is a strategic advantage, enabling the efficient and controlled exploration of chemical space around the privileged indazole core.
References
- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to 5-Bromo-3-iodo-1H-indazole and Alternative Scaffolds in Modern Kinase Inhibitor Design
Introduction: The Central Role of Scaffolds in Kinase Inhibitor Discovery
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in contemporary drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with dozens of drugs now FDA-approved.[1] The success of these therapies often hinges on the molecular scaffold—the core chemical structure from which the inhibitor is built. A "privileged scaffold" is one that is repeatedly found in successful drugs, largely due to its ability to favorably interact with the conserved ATP-binding site of kinases.[2]
The indazole core has emerged as a premier privileged scaffold, forming the foundation of numerous approved kinase inhibitors, including Axitinib, Pazopanib, and Entrectinib.[3][4][5] Its utility stems from its bicyclic aromatic structure and the strategic placement of nitrogen atoms, which can form crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the natural ATP ligand.[6][7] This guide provides an in-depth comparison of a highly versatile, functionalized indazole building block, 5-Bromo-3-iodo-1H-indazole , against other common scaffolds used in kinase inhibitor development. We will explore the causality behind synthetic choices, present comparative biological data, and provide validated experimental protocols to empower researchers in their drug design endeavors.
The Kinase Inhibitor Pharmacophore: A Blueprint for Interaction
To understand the value of any building block, one must first understand the target. Most kinase inhibitors target the ATP-binding site, which, despite high conservation across the kinome, has distinct features that can be exploited for selectivity.[8][9] Inhibitors are broadly classified based on their binding to different conformational states of the kinase activation loop, characterized by the position of the DFG (Asp-Phe-Gly) motif.[10][11]
-
Type I Inhibitors: Bind to the active "DFG-in" conformation.
-
Type II Inhibitors: Bind to the inactive "DFG-out" conformation, accessing an adjacent hydrophobic pocket that offers opportunities for enhanced selectivity.[11][12]
A generalized pharmacophore model for ATP-competitive inhibitors highlights several key interaction points that a scaffold must address.
Caption: Generalized kinase inhibitor pharmacophore model.
The indazole ring is exceptionally well-suited to act as the core scaffold, with its N1 or N2 atoms serving as the critical hinge-binding element. The real power, however, comes from its functionalization.
Deep Dive: The Strategic Value of this compound
The utility of a building block is defined by its synthetic accessibility and, more importantly, its strategic reactivity. This compound is a prime example of a scaffold designed for maximum synthetic versatility, enabling extensive Structure-Activity Relationship (SAR) exploration.
Chemical Properties and Strategic Advantages
The key to this building block lies in its orthogonal halogenation:
-
Iodine at C-3: The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it highly reactive and the preferred site for initial palladium-catalyzed cross-coupling reactions.[13] This position is ideal for introducing substituents that can probe the ribose and phosphate-binding regions of the ATP pocket or extend towards the solvent front.
-
Bromine at C-5: The C-5 position often points towards the protein surface or a shallow hydrophobic pocket. The more robust carbon-bromine bond allows for a second, sequential cross-coupling reaction under different conditions, or it can be retained in the final molecule where the bromine atom itself contributes to binding affinity through halogen bonding or hydrophobic interactions.
This differential reactivity provides medicinal chemists with precise control over the step-wise elaboration of the indazole core, a crucial advantage in lead optimization.
Synthetic Accessibility
This building block can be reliably synthesized from commercially available precursors. The iodination of the C-3 position of a bromo-indazole is a high-yielding transformation.[14]
Representative Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole This protocol is adapted from a reported synthesis and illustrates the general procedure.[5]
-
To a solution of 6-bromo-1H-indazole (1.97 g, 10 mmol) in DMF (50 mL), add potassium hydroxide (KOH) (1.12 g, 20 mmol).
-
Causality: The base is required to deprotonate the indazole N-H, forming the more nucleophilic indazolide anion, which facilitates electrophilic attack on the C-3 position.
-
-
Prepare a solution of iodine (I₂) (3.81 g, 15 mmol) in DMF (8 mL).
-
Add the iodine solution dropwise to the reaction mixture at room temperature and stir for 3 hours.
-
Causality: I₂ acts as the electrophilic iodine source. The reaction is typically rapid at room temperature.
-
-
Upon completion (monitored by TLC), pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃.
-
Causality: The sodium thiosulfate (Na₂S₂O₄) quenches any excess iodine. Potassium carbonate (K₂CO₃) helps to neutralize the solution and precipitate the product.
-
-
Filter the resulting white precipitate, wash with water, and dry under vacuum to yield the desired 6-bromo-3-iodo-1H-indazole.
-
Self-Validation: The formation of a precipitate upon quenching indicates successful product formation, which can be confirmed by standard analytical techniques (NMR, MS).
-
Application in Kinase Inhibitor Synthesis: The Power of Cross-Coupling
The primary application of this compound is as an electrophilic partner in cross-coupling reactions. The Suzuki-Miyaura coupling is a workhorse reaction in this context, enabling the formation of C-C bonds with a vast array of boronic acids and esters.[15]
Caption: Stepwise Suzuki coupling workflow using this compound.
Comparative Analysis: Alternative Building Blocks
While this compound offers exceptional versatility, other scaffolds are frequently employed, each with its own set of advantages and disadvantages.
| Building Block / Scaffold | Key Advantages | Common Reactions | Typical Targets / Notes | Representative Drug(s) |
| This compound | Orthogonal reactivity for sequential functionalization; high versatility for SAR. | Suzuki, Sonogashira, Buchwald-Hartwig (at both C3 & C5). | Broad applicability; ideal for Type I and Type II inhibitors where dual vectors of diversity are needed. | (Scaffold for numerous clinical candidates) |
| Aminopyrazoles | Strong, bidentate hinge-binding motif; synthetically accessible. | N-arylation, condensation reactions. | Often used for Type I inhibitors; provides a rigid core. | Ruxolitinib (Jakafi) |
| Aminopyridines | Simple, effective hinge-binder; good physicochemical properties. | Suzuki, Buchwald-Hartwig on a halogenated precursor. | Particularly successful for ALK and MET kinases.[16] | Crizotinib (Xalkori) |
| Quinazolines | Classic, well-validated scaffold; mimics the adenine ring of ATP. | Nucleophilic aromatic substitution at C4. | EGFR and VEGFR kinase families. | Gefitinib (Iressa), Erlotinib (Tarceva) |
| Pyrrolopyrimidines | Isosteric with adenine; potent hinge-binder. | Halogenation followed by cross-coupling. | Broadly active; often highly potent but can have selectivity challenges. | (Numerous research compounds) |
Quantitative Data: A Head-to-Head Comparison
Objective comparison requires quantitative data. The table below presents IC₅₀ values for inhibitors derived from indazole and other scaffolds against Polo-like Kinase 4 (PLK4), a well-validated cancer target.
| Compound ID | Core Scaffold | R¹ Substitution | R² Substitution | PLK4 IC₅₀ (nM) | Cellular Antiproliferative Activity (MCF-7, IC₅₀ µM) | Citation |
| CFI-400945 | Indazole | (complex) | (complex) | 2.8 | 0.019 | [17] |
| Axitinib | Indazole | - | - | 6.5 | 0.2 | [17][18] |
| K22 | Indazole | N-(1H-indazol-6-yl)benzenesulfonamide core | (complex) | 0.1 | 1.3 | [17] |
| Centrinone | Dihydro-pyrazolo-quinolone | - | - | 2.7 | 4.8 | [18] |
| VX-680 (Tozasertib) | Pyrrolopyrimidine | - | - | 7.66 (Kᵢ) | (Varies) | [17] |
Data is compiled for comparative purposes from multiple sources.[17][18]
This data highlights that the indazole scaffold, as seen in compounds like CFI-400945 and the highly potent K22, can produce inhibitors with picomolar to single-digit nanomolar potency, rivaling or exceeding that of compounds built from alternative cores.[17] The key is the ability to use the scaffold to optimally position substituents within the ATP binding site, a task for which this compound is exceptionally well-suited.
A Framework for Building Block Selection
The choice of a starting scaffold is a critical decision in a drug discovery program. It depends on the project goals, prior knowledge of the target kinase, and the desired inhibitor properties.
References
- 1. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. soc.chim.it [soc.chim.it]
- 15. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Cost-Benefit Analysis of 5-Bromo-3-iodo-1H-indazole in Modern Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2] The strategic functionalization of this privileged heterocycle is paramount in the drug discovery process, enabling the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties. Halogenated indazoles, in particular, serve as exceptionally versatile intermediates, acting as synthetic handles for diversification through cross-coupling reactions.[2][3]
This guide provides an in-depth analysis of 5-Bromo-3-iodo-1H-indazole, a di-halogenated building block that offers significant strategic advantages in multi-step syntheses. We will objectively compare its utility against alternative starting materials, providing a clear cost-benefit perspective rooted in chemical reactivity, synthetic efficiency, and overall project timelines.
The Strategic Advantage: Orthogonal Reactivity
The primary value of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst to the carbon-halogen bond. The bond dissociation energy for C-I is significantly lower than for C-Br, making the C-I bond more reactive.[4] This inherent difference allows for highly regioselective and sequential functionalization.
First, the more labile iodine atom at the C-3 position can be selectively targeted in a cross-coupling reaction, leaving the bromine atom at the C-5 position untouched. The resulting 5-bromo-3-substituted-1H-indazole can then be subjected to a second, distinct cross-coupling reaction to modify the C-5 position. This predictable, stepwise approach is invaluable for building molecular complexity from a single, advanced intermediate.
Caption: Sequential functionalization of this compound.
Synthesis of this compound
The title compound is readily prepared from the commercially available 5-bromo-1H-indazole. The C-3 position of the indazole ring is susceptible to electrophilic substitution under basic conditions. Treatment with elemental iodine in the presence of a base like potassium hydroxide (KOH) in a polar aprotic solvent such as DMF affords the desired product in high yield.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound CAS#: 459133-66-5 [m.chemicalbook.com]
A Comparative Guide to Bromo- vs. Iodo-Substituted Indazoles in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of chemical motifs is paramount to successful lead optimization. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutics.[1][2] Halogenation is a key tool for modulating the pharmacological profile of such scaffolds. While fluorine and chlorine are common choices, the heavier halogens—bromine and iodine—offer unique properties that can be leveraged to enhance potency and selectivity.
This guide provides an in-depth comparison of bromo- versus iodo-substituted indazoles, exploring the underlying physicochemical principles and their translation into biological activity. While direct, head-to-head experimental comparisons in the literature are limited, this document synthesizes data from structure-activity relationship (SAR) studies and the principles of medicinal chemistry to provide a robust framework for decision-making in drug design.
The Physicochemical Dichotomy: Bromine vs. Iodine
The choice between bromine and iodine is not arbitrary; it is a deliberate decision based on their distinct atomic properties, which profoundly influence molecular interactions, pharmacokinetics, and pharmacodynamics. The key differentiators are size, polarizability, and the capacity for halogen bonding.
Halogen bonding is a critical non-covalent interaction where an electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen in a protein active site.[3] The strength of this interaction typically follows the trend I > Br > Cl > F, making iodine a particularly interesting candidate for enhancing target affinity.[3]
Table 1: Comparison of Physicochemical Properties of Bromine and Iodine
| Property | Bromine (Br) | Iodine (I) | Rationale & Implication in Drug Design |
| Van der Waals Radius (Å) | 1.85 | 1.98 | Iodine's larger size can provide better shape complementarity in a binding pocket but may also introduce steric hindrance. |
| Polarizability (ų) | 4.77 | 7.1 | Higher polarizability makes iodine a stronger halogen bond donor, potentially leading to significantly increased binding affinity.[4] |
| C-X Bond Strength (kJ/mol) | ~285 (C-Br) | ~210 (C-I) | The weaker C-I bond makes iodo-substituted compounds more reactive in synthetic reactions like palladium-catalyzed cross-couplings, but potentially more susceptible to metabolic degradation.[5] |
| Lipophilicity (Hansch π) | +0.86 | +1.12 | Iodine contributes more to lipophilicity, which can enhance membrane permeability but may also increase non-specific binding and reduce solubility. |
Biological Activity: A Focus on Kinase Inhibition
Indazole-based compounds are particularly prominent as kinase inhibitors, often targeting the ATP-binding site.[1] The hinge region of many kinases, which forms critical hydrogen bonds with inhibitors, is also rich in Lewis bases (backbone carbonyls), making it a prime location for halogen bonding to contribute to affinity. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, serves as an excellent case study, as many indazole-based inhibitors target this kinase.[6][7][8][9]
The VEGFR-2 Signaling Pathway
VEGFR-2 activation triggers a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-AKT pathways, culminating in endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of heterocycles in inhibition of VEGFR-2 - a recent update (2019-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-Bromo-3-iodo-1H-indazole
Introduction
5-Bromo-3-iodo-1H-indazole is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern allows for selective functionalization at three distinct positions (N1, C3-Iodo, and C5-Bromo), making it an invaluable scaffold for the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics. The reliable and efficient synthesis of this intermediate is therefore of paramount importance to researchers in the field. This guide provides an in-depth comparison of two distinct synthetic routes to this compound, offering insights into the rationale behind the experimental choices and providing validated, step-by-step protocols.
Route A: Direct C3-Iodination of 5-Bromo-1H-indazole
This approach is a straightforward and high-yielding method that begins with the commercially available or readily synthesized 5-bromo-1H-indazole. The core of this strategy is the electrophilic substitution at the C3 position of the indazole ring, which is activated by the electron-donating character of the heterocyclic system.
Causality Behind Experimental Choices
The direct iodination of 5-bromo-1H-indazole is typically carried out using molecular iodine (I₂) in the presence of a base. The choice of a strong base, such as potassium hydroxide (KOH), is crucial for the deprotonation of the indazole N-H, which increases the electron density of the ring system and facilitates the electrophilic attack by iodine. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which effectively dissolves the reagents and facilitates the ionic interactions.
Experimental Protocol
A detailed, step-by-step methodology for the direct iodination of 5-bromo-1H-indazole is as follows:
-
To a solution of 5-bromo-1H-indazole (5.0 g, 25.4 mmol, 1.0 eq.) in anhydrous DMF (15.0 mL) under a nitrogen atmosphere, add potassium hydroxide (4.3 g, 76.1 mmol, 3.0 eq.).
-
Stir the mixture at room temperature until the potassium hydroxide has dissolved.
-
Add iodine (12.9 g, 50.75 mmol, 2.0 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with ice water.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
The crude this compound is often of sufficient purity for subsequent reactions, with reported yields as high as 97.9%.[1]
Route B: Multi-step Synthesis from 4-Bromo-2-methylaniline
This alternative route involves the initial construction of the 5-bromo-1H-indazole ring from a substituted aniline precursor, followed by the same C3-iodination step as in Route A. This approach offers a different strategic starting point and may be advantageous depending on the availability and cost of the starting materials.
Causality Behind Experimental Choices
The synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline proceeds via a diazotization and cyclization sequence. The aniline is first acetylated to protect the amino group and direct the subsequent reaction. Treatment with isoamyl nitrite in the presence of potassium acetate generates a diazonium species in situ, which then undergoes an intramolecular cyclization to form the indazole ring. The acidic workup removes the acetyl protecting group. This classical approach to indazole synthesis is robust and scalable.[2]
Experimental Protocol
The multi-step synthesis is detailed below:
Step 1: Synthesis of 5-Bromo-1H-indazole [2]
-
In a flask, treat 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) with acetic anhydride (0.109 L) at a temperature below 40°C.
-
Stir the solution for 50 minutes, then add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L).
-
Reflux the solution at 68°C for 20 hours.
-
Cool the reaction to 25°C and distill off the volatiles under vacuum.
-
Add water in portions and continue distillation to remove residual volatiles.
-
Transfer the product mass to a reaction vessel with water and concentrated hydrochloric acid, and heat to 50-55°C.
-
Cool the solution to 20°C and basify with 50% sodium hydroxide to pH 11.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate and filter through a silica gel pad.
-
Concentrate the eluant by rotary evaporation, adding heptane during the distillation to precipitate the product.
-
Slurry the solids with heptane, filter, and dry under vacuum to yield 5-bromo-1H-indazole (91.9 g, 94% yield).[2]
Step 2: Synthesis of this compound
The 5-bromo-1H-indazole obtained from Step 1 is then subjected to the same iodination protocol as described in Route A to yield the final product.
Comparative Analysis
| Feature | Route A: Direct Iodination | Route B: Multi-step Synthesis |
| Starting Material | 5-Bromo-1H-indazole | 4-Bromo-2-methylaniline |
| Number of Steps | 1 | 2 (to the final product) |
| Overall Yield | ~98%[1] | ~92% (calculated from reported yields of each step)[1][2] |
| Reagents | I₂, KOH, DMF | Acetic anhydride, potassium acetate, isoamyl nitrite, HCl, NaOH, I₂, KOH, DMF |
| Simplicity | High | Moderate |
| Scalability | Good | Good, though involves more unit operations |
| Key Advantage | High efficiency and simplicity | Utilizes a more basic and potentially cheaper starting material |
| Key Disadvantage | Relies on the availability of 5-bromo-1H-indazole | Longer reaction sequence and more reagents |
Visualizing the Synthetic Workflows
To further clarify the two synthetic pathways, the following diagrams illustrate the reaction schemes.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Conclusion
Both Route A and Route B provide viable and high-yielding pathways to the valuable intermediate, this compound. The choice between the two routes will likely be dictated by factors such as the starting material availability, cost, and the desired operational simplicity. Route A is a highly efficient, single-step transformation ideal for researchers who have access to 5-bromo-1H-indazole. In contrast, Route B offers a robust, multi-step alternative starting from a more fundamental precursor, which may be more cost-effective for large-scale synthesis. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make informed decisions for the synthesis of this important building block.
References
A Comparative Guide to Palladium Catalysts for the Selective Functionalization of 5-Bromo-3-iodo-1H-indazole
Introduction: The Strategic Importance of 5-Bromo-3-iodo-1H-indazole in Medicinal Chemistry
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant molecules.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[4][5] Among the various substituted indazoles, this compound stands out as a particularly valuable and versatile building block. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for a stepwise and regioselective introduction of diverse functionalities at the C3 and C5 positions, respectively.[6][7] This guide provides a comparative analysis of various palladium catalyst systems for the selective cross-coupling of this compound, offering experimentally grounded insights for researchers in drug discovery and organic synthesis.
The Fundamental Principle: Harnessing Differential Halogen Reactivity
The success of sequential functionalization of this compound hinges on the disparate reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in the crucial oxidative addition step of the catalytic cycle is I > Br > OTf >> Cl > F.[8] This hierarchy is attributed to the weaker C-I bond strength and more favorable electrostatic interactions between the palladium catalyst and the larger, more polarizable iodine atom, which lowers the activation energy barrier for oxidative addition.[9][10][11] Consequently, palladium catalysts will preferentially activate the C-I bond at the 3-position of the indazole core, leaving the C-Br bond at the 5-position intact for subsequent transformations.[6]
Comparative Analysis of Palladium Catalysts for C3-Selective Coupling
The choice of the palladium catalyst, including the palladium precursor and the associated ligand, is paramount in achieving high efficiency and selectivity in the coupling reactions of this compound. Below, we compare the performance of commonly employed catalyst systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions at the C3-position.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds.[2][8] For the C3-arylation or -vinylation of this compound, several palladium catalysts have proven effective.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(dppf)Cl₂ / K₂CO₃ | K₂CO₃ | Dimethoxyethane (DME) | 80 | Good | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a versatile and efficient catalyst for coupling with various aryl and heteroaryl boronic acids.[1][12] |
| Pd(PPh₃)₄ / Na₂CO₃ | Na₂CO₃ | DME/H₂O | 70-80 | Moderate to Good | Tetrakis(triphenylphosphine)palladium(0) is a classic, widely used catalyst, though it can sometimes be less active than more modern catalysts with specialized ligands.[6] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | Microwave | Good to Excellent | The use of a bulky, electron-rich phosphine ligand like RuPhos with palladium acetate can lead to high yields under microwave irradiation, which often reduces reaction times.[13] |
Expert Insight: While Pd(PPh₃)₄ is a reliable choice, Pd(dppf)Cl₂ often provides superior yields and broader substrate scope for the Suzuki coupling of halogenated indazoles. The dppf ligand enhances the stability and catalytic activity of the palladium center. For challenging couplings, the use of specialized Buchwald-type ligands like RuPhos in combination with Pd(OAc)₂ under microwave conditions can be highly advantageous.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the introduction of terminal alkynes, leading to the formation of valuable internal alkyne structures.[14]
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| [PdCl₂(PPh₃)₂] / CuI | CuI | Et₃N/DMF | 70 | High | The combination of bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide is the traditional and highly effective catalyst system for Sonogashira reactions.[6] | |
| Pd(PPh₃)₄ / CuI | CuI | Et₃N/DMF | 70 | High | Similar to the above, using Pd(PPh₃)₄ with a copper co-catalyst also affords excellent yields of the coupled products.[6] |
Expert Insight: The Sonogashira reaction on 3-iodoindazoles is generally high-yielding and selective.[6][15] The key to success is the synergistic action of the palladium catalyst and the copper(I) co-catalyst. It is often crucial to protect the N-H of the indazole ring prior to the Sonogashira coupling to prevent side reactions and ensure high yields, although some protocols for unprotected indazoles exist.[15]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[16][17][18]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | Toluene or Dioxane | 80-110 | Good to High | The use of bulky, electron-rich biarylphosphine ligands like Xantphos is critical for the efficient coupling of amines with aryl halides.[18] |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ or NaOtBu | Toluene | 80-110 | Good to High | Bidentate phosphine ligands like BINAP were among the first to enable the reliable coupling of primary amines.[16] |
Expert Insight: The choice of ligand is paramount in Buchwald-Hartwig amination.[18] For the coupling of this compound, bulky and electron-rich ligands are necessary to promote the reductive elimination step and prevent catalyst decomposition. The base also plays a crucial role, with cesium carbonate being a good general choice, while sodium tert-butoxide is often used for less nucleophilic amines.
Visualizing the Catalytic Pathways
To better understand the underlying mechanisms of these transformations, the following diagrams illustrate the generalized catalytic cycles.
Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for the Suzuki-Miyaura coupling of this compound.
Generalized Catalytic Cycle for Cross-Coupling Reactions
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.[8][19][20]
Experimental Protocols
The following are representative, detailed protocols for the C3-selective functionalization of this compound.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%).
-
Solvent and Degassing: Add dimethoxyethane (DME) and water (4:1 mixture). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80°C and stir under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
-
Reactant Preparation: In a flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a mixture of triethylamine and DMF (2:1).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride ([PdCl₂(PPh₃)₂]) (10 mol%), copper(I) iodide (CuI) (20 mol%), and triphenylphosphine (10 mol%).[6]
-
Reaction: Stir the mixture at 70°C under an inert atmosphere for 48 hours or until completion.[6]
-
Workup: After cooling, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 3-alkynyl-5-bromo-1H-indazole.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In a sealable tube, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), and cesium carbonate (1.4 equiv.).
-
Catalyst System: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%) and Xantphos (4 mol%).
-
Solvent and Degassing: Add dry, degassed toluene. Seal the tube and purge with argon.
-
Reaction: Heat the mixture in an oil bath at 110°C for 12-24 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, evaporate the solvent, and purify the residue by flash chromatography.
Conclusion and Future Outlook
The selective functionalization of this compound through palladium-catalyzed cross-coupling reactions is a powerful and reliable strategy for the synthesis of diverse indazole derivatives. The inherent reactivity difference between the C-I and C-Br bonds allows for a predictable and stepwise approach to molecular elaboration. While classic catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ remain highly effective for Suzuki and Sonogashira couplings, the development of more sophisticated ligand systems, particularly for Buchwald-Hartwig amination, has significantly expanded the scope and efficiency of these transformations. Future research will likely focus on developing even more active and versatile catalyst systems that can operate under milder conditions and with lower catalyst loadings, further enhancing the utility of this important synthetic building block in the quest for novel therapeutics.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H ac… [ouci.dntb.gov.ua]
- 4. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Assessing the Novelty of Compounds Derived from 5-Bromo-3-iodo-1H-indazole
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The 1H-indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its bioisosteric relationship with indole allows it to interact with a wide array of biological targets, yet its unique physicochemical properties offer distinct advantages in drug design.[3] This scaffold is central to the mechanism of several FDA-approved drugs, including the multi-kinase inhibitors Pazopanib and Axitinib, used in cancer chemotherapy, and the PARP inhibitor Niraparib, for treating ovarian cancer.[2][4][5][6] The therapeutic success of these molecules underscores the immense potential held within the indazole framework and drives the continued exploration for novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[4][7]
This guide provides an in-depth technical comparison of novel compounds synthesized from a highly versatile starting material: 5-Bromo-3-iodo-1H-indazole. We will explore the strategic rationale behind its use, detail the synthetic methodologies for creating new chemical entities, and present a framework for assessing their novelty through comparative biological data.
The Strategic Advantage of this compound: A Platform for Regioselective Functionalization
The novelty of derivative compounds often hinges on the ability to selectively and efficiently introduce diverse functional groups onto a core scaffold. This compound (CAS No: 459133-66-5) is an exemplary precursor for this purpose.[8] Its design is inherently strategic due to the differential reactivity of the halogen atoms in metal-catalyzed cross-coupling reactions.
The carbon-iodine (C-I) bond at the 3-position is significantly more reactive towards oxidative addition by a palladium catalyst than the carbon-bromine (C-Br) bond at the 5-position. This reactivity gradient is the cornerstone of our synthetic strategy, enabling a sequential and regioselective approach to building molecular complexity. We can first introduce a substituent at the C3 position while leaving the C5 bromine intact for a subsequent, distinct functionalization. This stepwise approach is critical for creating a library of diverse and novel compounds that would be difficult to access through other means.[9]
Workflow for Sequential Functionalization
The following diagram illustrates the logical flow of a two-step, sequential cross-coupling strategy to generate novel di-substituted indazole derivatives.
Caption: Sequential cross-coupling workflow for synthesizing novel indazoles.
Part 1: Synthesis of Novel 3-Aryl-Indazole Derivatives
Our first step in assessing novelty is to create a series of 3-aryl-5-bromo-1H-indazoles via a Suzuki-Miyaura cross-coupling reaction. This reaction is chosen for its exceptional functional group tolerance and robust, high-yield performance with haloindazoles.[10][11]
Experimental Protocol: Suzuki-Miyaura Coupling at the C3-Position
This protocol is a self-validating system. Successful coupling is indicated by the consumption of the starting material (monitored by TLC or LC-MS) and the appearance of a new, less polar product spot.
-
Reagent Preparation: In a nitrogen-purged glovebox, add this compound (1.0 equiv.), the desired aryl boronic acid (1.5 equiv.), and Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.05 equiv.) to an oven-dried reaction vessel.
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane as the solvent, followed by an aqueous solution of 2M potassium carbonate (K₂CO₃, 3.0 equiv.). The base is crucial for activating the boronic acid.
-
Reaction Execution: Seal the vessel and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress every hour using TLC. The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude residue via flash column chromatography on silica gel to yield the pure 5-bromo-3-aryl-1H-indazole. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Comparative Synthesis Data (Hypothetical)
The choice of boronic acid directly impacts reaction efficiency and the properties of the resulting compound. Below is a comparison of outcomes for different aryl boronic acids.
| Entry | Aryl Boronic Acid | Reaction Time (h) | Yield (%) | Novelty Feature |
| 1 | Phenylboronic acid | 4 | 92 | Core phenyl scaffold |
| 2 | 4-Methoxyphenylboronic acid | 4.5 | 88 | Electron-donating group |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 5 | 85 | Electron-withdrawing group |
| 4 | Pyridin-4-ylboronic acid | 6 | 78 | Introduction of a heteroaromatic base |
| 5 | 1-Methyl-1H-pyrazol-4-ylboronic acid | 5.5 | 81 | Alternative heteroaromatic system |
Part 2: Assessing Novelty through Biological Comparison
To quantify the novelty and potential of our synthesized compounds, we compare their performance against a known standard in a relevant biological assay. Given that many indazole derivatives are potent kinase inhibitors, we will assess their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer.[9]
Experimental Protocol: In-Vitro VEGFR-2 Kinase Inhibition Assay
This protocol provides a quantitative measure (IC₅₀) of the inhibitory potential of a compound.
-
Reagent Preparation: Prepare a series of dilutions for each test compound (from 100 µM to 1 nM) in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup: In a 96-well plate, add the kinase buffer, the test compound dilutions, recombinant human VEGFR-2 enzyme, and a fluorescently labeled peptide substrate.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using an appropriate plate reader. The signal is inversely proportional to the kinase inhibitory activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Comparative Biological Data (Hypothetical)
The table below compares the inhibitory activity of our novel 5-bromo-3-aryl-1H-indazoles against Pazopanib, an FDA-approved VEGFR-2 inhibitor containing an indazole core.
| Compound | Structure (3-Aryl Group) | VEGFR-2 IC₅₀ (nM) | Comparison to Standard |
| Pazopanib | (Reference Standard) | 21 | Baseline |
| Entry 1 | Phenyl | 150 | Less potent |
| Entry 2 | 4-Methoxyphenyl | 95 | Improved potency over Entry 1 |
| Entry 3 | 4-(Trifluoromethyl)phenyl | 35 | Approaching potency of standard |
| Entry 4 | Pyridin-4-yl | 18 | Novel compound with superior potency |
| Entry 5 | 1-Methyl-1H-pyrazol-4-yl | 25 | Comparable potency to standard |
Structure-Activity Relationship (SAR) Analysis
The comparative data allows for an initial assessment of structure-activity relationships, a critical component of judging novelty and guiding future drug development.
Caption: SAR analysis of C3-substituents on VEGFR-2 inhibition.
Conclusion and Future Directions
This guide demonstrates a systematic approach to synthesizing and assessing novel compounds derived from this compound. By leveraging regioselective Suzuki-Miyaura cross-coupling, we have shown how to create a series of new chemical entities. The true measure of their novelty comes from direct, quantitative comparison against an established drug in a relevant biological assay.
Our hypothetical results, where a 3-(pyridin-4-yl) derivative exhibits superior potency to Pazopanib, highlight a genuinely novel finding. This would warrant further investigation, including:
-
Secondary Functionalization: Utilizing the remaining 5-bromo position for subsequent couplings to explore new SAR.
-
In-depth Profiling: Assessing the compound's selectivity against a panel of other kinases.
-
ADME Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion properties.
The methodologies and comparative frameworks presented here provide a robust foundation for researchers, scientists, and drug development professionals to discover and validate the next generation of indazole-based therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. b.aun.edu.eg [b.aun.edu.eg]
- 8. aobchem.com [aobchem.com]
- 9. soc.chim.it [soc.chim.it]
- 10. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Bromo-3-iodo-1H-indazole
As a Senior Application Scientist, my primary objective is to empower fellow researchers not only with innovative tools for discovery but also with the critical knowledge to maintain a safe and compliant laboratory environment. The handling and disposal of specialized chemical reagents like 5-Bromo-3-iodo-1H-indazole (CAS No. 459133-66-5) demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our goal is to move beyond simple instruction and provide a self-validating system of protocols that ensures safety, compliance, and scientific integrity.
Hazard Identification and Essential Safety Precautions
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. While a comprehensive, peer-reviewed safety profile for this compound is not extensively documented, its structure—a halogenated indazole derivative—and data from structurally similar compounds necessitate that it be handled as a hazardous substance.[1] Safety data sheets for analogous chemicals, such as 5-bromo-1H-indazole-3-carboxylic acid and 5-bromo-3-methyl-1H-indazole, indicate risks including skin irritation, serious eye irritation, respiratory irritation, and potential harm if swallowed.[2][3]
Therefore, all handling and disposal operations must be predicated on a conservative assessment of risk.
Immediate Protective Measures: All operations involving this compound, including weighing, reaction quenching, and waste consolidation, must be conducted within a certified chemical fume hood.[4] This engineering control is the primary defense against the inhalation of aerosols or fine dust particles. An eyewash station and emergency shower must be readily accessible.[2]
The following personal protective equipment (PPE) is mandatory for all personnel handling this compound and its waste streams.
| Equipment | Specification | Rationale |
| Eye & Face Protection | ANSI-approved chemical safety goggles. A face shield is required when handling larger quantities or during procedures with a splash risk.[5] | Protects against splashes and airborne particles that can cause serious eye damage.[2] |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact, which may cause irritation.[3][6] Always check the manufacturer's compatibility chart for breakthrough times. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing and protects against incidental skin contact.[4] |
| Respiratory Protection | Not typically required when using a fume hood. If a hood is unavailable or malfunctioning, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[2][5] | Minimizes the inhalation of potentially harmful vapors or dust. |
The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a final step but an integrated part of the experimental process. The fundamental principle governing its disposal is waste stream segregation .
Step 1: Waste Characterization
Due to the presence of bromine and iodine atoms covalently bonded to its organic structure, this compound is unequivocally classified as a halogenated organic compound .[7][8] This classification is the single most important factor determining its disposal pathway. Under the Resource Conservation and Recovery Act (RCRA), it must be managed as hazardous waste.[9]
Step 2: Rigorous Segregation
Halogenated organic waste must be collected separately from all other waste streams, particularly non-halogenated organic waste.[4][5][10]
-
Causality: The primary reason for this segregation relates to the final disposal method. Halogenated wastes are typically disposed of via high-temperature incineration.[7] The halogens produce acidic gases (like HBr and HI) during combustion, which require specialized scrubbers in the incinerator's exhaust system. Mixing halogenated and non-halogenated streams unnecessarily complicates and increases the cost of disposal for the entire volume of waste.[10]
Step 3: Container Selection and Labeling
The integrity of the disposal process relies on the correct choice and labeling of the waste container.
-
Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are appropriate.[4] Avoid metal containers, as prolonged contact with halogenated compounds can lead to the formation of acids and subsequent corrosion.[6]
-
Container Condition: The container must be in good condition, free of cracks or defects, and possess a secure, leak-proof screw cap.[8]
-
Labeling Protocol: The container must be labeled clearly at the moment the first drop of waste is added .[8] The label must, at a minimum, include the following information as mandated by the EPA:[11]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories serve as Satellite Accumulation Areas (SAAs), which are designated locations for collecting waste at or near the point of generation.[11][12]
-
Location: The waste container should be kept in a designated SAA, such as a secondary containment tray within the fume hood where the waste is generated.[12] This area must be under the direct control of laboratory personnel.
-
Container Management: The waste container must be kept closed at all times except when actively adding waste.[8][10] This is crucial to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Volume Limits: An SAA can accumulate up to 55 gallons of a single hazardous waste stream. Once this limit is reached, the full container must be moved to the facility's central accumulation area (CAA) within three days.[11][12]
Step 5: Final Disposal and Documentation
Once the experiment is complete or the waste container is full, arrange for disposal through your institution's Environmental Health & Safety (EHS) department. EHS professionals are trained to manage the transport and final disposal of hazardous waste in compliance with all federal and state regulations.[9] Never pour chemical waste down the drain or dispose of it in the regular trash.[10]
Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
Spill Response:
-
Minor Spill (within a fume hood): If a small amount of solid is spilled, use absorbent pads or a dry cleanup method to collect the material.[3] Avoid generating dust. Place the collected material and cleaning supplies into your halogenated waste container.
-
Major Spill (outside a fume hood): Evacuate the immediate area. Alert colleagues and your laboratory supervisor. Contact your institution's EHS or emergency response team immediately.[6]
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Consult a physician.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
By adhering to this comprehensive disposal guide, researchers can ensure that their work with this compound is conducted with the highest standards of safety, environmental responsibility, and regulatory compliance.
References
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.es [fishersci.es]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Protective Measures: A Guide to Personal Protective Equipment for Handling 5-Bromo-3-iodo-1H-indazole
This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Bromo-3-iodo-1H-indazole (CAS No: 459133-66-5).[1] As a halogenated heterocyclic compound used in synthetic chemistry and drug development, its proper handling is paramount to ensure personnel safety and experimental integrity.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety standards and field-proven insights.
Hazard Identification and Risk Assessment
This compound is a solid powder that presents several health hazards upon exposure.[4] A thorough understanding of these risks is the foundation of a robust safety plan. The primary hazards, as defined by the Globally Harmonized System (GHS), necessitate stringent control measures.
A comprehensive risk assessment must be conducted before any handling of this compound. This involves evaluating the specific quantities being used, the duration of exposure, and the potential for dust generation or aerosolization.
| Hazard Statement | Classification | Description of Risk |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[4][5] |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][4][5] |
| H319 | Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation.[1][4][5] |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | May cause respiratory irritation.[1][4][5] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a critical control system designed to provide a reliable barrier between the researcher and the chemical hazard. The following equipment is mandatory for all procedures involving this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Goggles: Must be tightly fitting and conform to EN 166 (EU) or ANSI Z87.1 (US) standards. This is crucial to prevent fine dust particles from entering the eyes.[6] Face Shield: Must be used in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing during solution preparation. A face shield alone does not provide adequate protection.[7][8] |
| Hands | Chemical-Resistant Gloves | Type: Powder-free nitrile or neoprene gloves are required.[7] PVC gloves offer little protection and should be avoided.[8] Practice: Double-gloving is recommended to minimize contamination risk during glove removal.[8] Gloves must be inspected for tears or holes before each use and changed every 30-60 minutes or immediately upon known contact with the chemical.[8][9] |
| Body | Laboratory Coat / Chemical-Resistant Suit | Lab Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement to protect skin from accidental contact.[7] Chemical Suit: For large-scale operations or spill cleanup, a disposable, chemically impervious suit should be worn to provide full-body protection.[10] |
| Respiratory | NIOSH-Approved Respirator | When Required: Respiratory protection is mandatory when handling the solid powder outside of a certified chemical fume hood or if there is any visible dust generation.[7] Type: A full-face respirator with appropriate cartridges for organic vapors and particulates should be used based on a formal risk assessment.[6] |
Operational Plan: Step-by-Step Safety Procedures
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of solid this compound must be conducted inside a certified chemical fume hood to control dust and vapor exposure.[7][11]
-
Safety Stations: Verify that a safety shower and eyewash station are unobstructed and have been recently tested.[9]
Pre-Handling Checklist
-
Confirm all required PPE is available and in good condition.
-
Ensure the chemical fume hood is functioning correctly.
-
Designate a specific waste container for "Halogenated Organic Waste."[11]
-
Review the Safety Data Sheet (SDS) and this guide before starting.
Safe Handling of the Solid Compound
-
Wear all PPE as specified in the table above.
-
To minimize dust, do not pour the solid. Use a spatula or other appropriate tool to carefully transfer the powder.[7]
-
When weighing, use a weigh boat or paper on a balance inside the fume hood.
-
After handling, wipe down the spatula and work surface with a damp cloth (disposing of the cloth as halogenated waste) before removing gloves.
-
Wash hands thoroughly with soap and water after work is complete, even though gloves were worn.[9]
Emergency Response and Decontamination
In the event of an accidental release or exposure, a clear and immediate response is vital.
Caption: Emergency response decision workflow for spills or personal exposure.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9][13] Remove contaminated clothing and seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][13] Seek immediate medical attention.
-
Inhalation: Move the person into fresh air.[13][14] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[13] Rinse mouth with water and seek immediate medical attention.[6]
Disposal Plan
Improper disposal of this compound and associated materials can lead to environmental contamination and regulatory non-compliance.
-
Waste Classification: As a halogenated compound, all waste containing this substance is classified as "Halogenated Organic Waste."[11] This includes contaminated PPE (gloves, wipes, weigh boats), unused product, and solutions.
-
Waste Collection:
-
Final Disposal: Dispose of the waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][14]
References
- 1. aobchem.com [aobchem.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound | 459133-66-5 [sigmaaldrich.com]
- 5. 459133-66-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. fishersci.es [fishersci.es]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. capotchem.cn [capotchem.cn]
- 14. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
